3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKAEQZCZQFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2N=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Executive Summary
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents due to its structural similarity to purine bases.[1] The introduction of an iodine atom at the C3 position transforms this scaffold into a versatile synthetic intermediate, primed for diversification through modern cross-coupling reactions.[2] This guide provides a comprehensive analysis of two primary, field-proven strategies for the : (A) direct C-H iodination of the 5-methyl-1H-pyrazolo[3,4-b]pyridine precursor, and (B) a Sandmeyer reaction starting from 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine. This document delves into the mechanistic underpinnings, provides detailed step-by-step protocols, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory and developmental needs.
Introduction: Strategic Importance and Synthetic Overview
The Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[1] Their structural analogy to endogenous purines allows them to interact with a wide range of biological targets, leading to their development as kinase inhibitors, anticancer agents, and probes for neurodegenerative diseases.[1][3] The specific substitution pattern on the ring system is critical for modulating biological activity and pharmacokinetic properties.
The Role of the C3-Iodo Moiety
The iodine atom at the C3 position is not merely a substituent; it is a strategic synthetic handle. Its presence facilitates the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][4] This allows for the late-stage functionalization of the pyrazolopyridine core, a crucial capability in modern drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies.
Overview of Synthetic Strategies
The can be approached from two distinct retrosynthetic disconnections, each with its own merits and challenges. This guide will explore both pathways to provide a holistic understanding of the available synthetic options.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals two primary precursor molecules, dictating the overall synthetic strategy. The choice between these routes depends on factors such as precursor availability, desired regioselectivity, and reaction scalability.
Synthesis via Direct C-H Iodination (Route A)
This route is conceptually the most straightforward, involving the direct functionalization of a pre-formed heterocyclic core.
Principle and Mechanistic Insight
The direct iodination of 1H-pyrazolo[3,4-b]pyridine is an electrophilic aromatic substitution reaction. The pyrazole ring is inherently electron-rich, making the C3 position susceptible to attack by an electrophilic iodine species (I⁺). The reaction is typically performed with molecular iodine in the presence of a base, such as potassium hydroxide (KOH). The base serves two critical roles: it neutralizes the hydrogen iodide (HI) byproduct, driving the reaction equilibrium forward, and it can deprotonate the pyrazole N-H, forming a more nucleophilic pyrazolate anion that reacts even more rapidly with iodine.
Synthesis of Precursor: 5-methyl-1H-pyrazolo[3,4-b]pyridine
The formation of the pyrazolopyridine ring system is most efficiently achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] To obtain the required 5-methyl substituent, acetylacetone is the ideal cyclization partner.
Experimental Protocol: Synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid (5 mL per gram of aminopyrazole), add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it cautiously over crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 5-methyl-1H-pyrazolo[3,4-b]pyridine.
Detailed Experimental Protocol: Direct Iodination
This protocol is adapted from the established procedure for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[5][6]
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 5-methyl-1H-pyrazolo[3,4-b]pyridine | 1.0 | Substrate |
| Iodine (I₂) | 2.5 | Iodinating Agent |
| Potassium Hydroxide (KOH) | 4.0 | Base / Activator |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Aqueous Wash |
Step-by-Step Procedure
-
In a round-bottom flask, dissolve 5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF.
-
To this solution, add powdered potassium hydroxide (4.0 eq) and stir for 15 minutes at room temperature.
-
Add molecular iodine (2.5 eq) portion-wise over 20 minutes. An exotherm may be observed.
-
Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with a 10% aqueous sodium thiosulfate solution to quench excess iodine, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel or by recrystallization (e.g., from dichloromethane/hexane) to yield this compound as a solid.[5]
Synthesis via Sandmeyer Reaction (Route B)
This classic transformation provides a highly regioselective route to aryl halides from the corresponding primary amines.[7][8]
Principle and Mechanistic Insight
The Sandmeyer reaction is a two-stage process.[7] First, the primary aromatic amine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive because the dinitrogen moiety (N₂) is an exceptionally good leaving group. In the second stage, the diazonium salt is treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas, often through a radical-nucleophilic substitution mechanism catalyzed by copper salts, although for iodination, a copper catalyst is often not strictly necessary.[9]
Synthesis of Precursor: 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine
The synthesis of this precursor requires the cyclization of a pyrazole derivative that already contains an amino group or a precursor that can be readily converted to one. A common strategy involves the reaction of 3,5-diaminopyrazole with acetylacetone.
Experimental Protocol: Synthesis of 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine
-
Combine 3,5-diaminopyrazole (1.0 eq) and acetylacetone (1.1 eq) in a suitable high-boiling solvent such as ethylene glycol or glacial acetic acid.
-
Heat the mixture to 120-140°C for 5-8 hours. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain pure 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine.
Detailed Experimental Protocol: Sandmeyer Iodination
This one-pot procedure requires careful temperature control to manage the stability of the diazonium salt intermediate.[10]
Step-by-Step Procedure
-
Diazotization:
-
Suspend 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not rise above 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous bubbling (N₂ evolution) will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts with sodium thiosulfate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target compound.
-
Comparative Analysis and Data Summary
The selection of a synthetic route is a multi-factorial decision. The following table provides a high-level comparison to aid in this process.
| Metric | Route A: Direct Iodination | Route B: Sandmeyer Reaction |
| Regioselectivity | Potentially lower; risk of di-iodination or iodination at other positions. Generally high for the C3 position due to electronic factors. | Excellent; the transformation occurs specifically at the site of the former amino group. |
| Number of Steps | Fewer steps from the common pyrazolopyridine core. | More steps due to the need for the amino precursor. |
| Reaction Conditions | Can require strong base (KOH) and anhydrous conditions. | Requires cryogenic temperatures (0-5°C) and careful handling of potentially unstable diazonium salts. |
| Safety Concerns | Use of corrosive base. | Formation of shock-sensitive diazonium salts if isolated. Vigorous gas evolution. |
| Scalability | Generally straightforward to scale. | Temperature control can be challenging on a large scale. Gas evolution needs to be managed. |
| Precursor Availability | Requires 3-aminopyrazole. | Requires 3,5-diaminopyrazole. |
Conclusion
Both direct C-H iodination and the Sandmeyer reaction represent robust and viable pathways for the .
-
Route A (Direct Iodination) is attractive for its operational simplicity and shorter sequence. It is often the preferred method for exploratory chemistry when speed is a priority, provided that regioselectivity can be adequately controlled.
-
Route B (Sandmeyer Reaction) offers unparalleled regioselectivity, making it the superior choice when positional purity is paramount, especially for GMP (Good Manufacturing Practice) campaigns in drug development. While it involves more steps and requires careful temperature management, its reliability and predictability are significant advantages.
The ultimate choice will depend on the specific project goals, scale, and available resources. This guide provides the foundational knowledge and practical protocols for researchers to confidently execute the synthesis of this valuable chemical building block.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine for Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine has rendered it a fertile ground for the development of a multitude of kinase inhibitors and other targeted therapeutics. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core have been documented, highlighting its significance in the pursuit of novel drug candidates.[1][2]
This guide focuses on a particularly valuable, functionalized derivative: 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine . The strategic placement of the iodo group at the 3-position transforms this molecule from a mere scaffold into a versatile and reactive building block. The carbon-iodine bond serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl group at the 5-position provides an additional point of modulation, influencing the molecule's solubility, metabolic stability, and interactions with target proteins. This guide will provide an in-depth analysis of its chemical properties, a validated synthesis protocol, reactivity profile, and its applications as a key intermediate in the development of next-generation therapeutics.
Core Chemical and Physical Properties
A comprehensive understanding of a compound's fundamental properties is paramount for its effective use in synthesis and process development. While some experimental data for this compound is not publicly available, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆IN₃ | [3][4] |
| Molecular Weight | 259.05 g/mol | [3][4] |
| CAS Number | 1630907-17-3 | [3][4] |
| Appearance | White to off-white solid (inferred) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | 388.1±37.0 °C (Predicted) | N/A |
| Density | 2.045±0.06 g/cm³ (Predicted) | N/A |
| Solubility | Sparingly soluble in common organic solvents (e.g., DCM, Ethyl Acetate) | N/A |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be reliably achieved through the direct iodination of its parent heterocycle, 5-methyl-1H-pyrazolo[3,4-b]pyridine. This method, adapted from the successful iodination of the unsubstituted 1H-pyrazolo[3,4-b]pyridine, offers high yields and operational simplicity.[5][6] The reaction proceeds via the deprotonation of the pyrazole C3 proton by a strong base, followed by electrophilic substitution with molecular iodine.
Experimental Protocol: Direct C3 Iodination
Starting Material: 5-methyl-1H-pyrazolo[3,4-b]pyridine Reagents: Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Ethyl Acetate, Brine, Sodium Thiosulfate solution.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF.
-
Basification: Add crushed potassium hydroxide (KOH, 4.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the pyrazole ring. The causality here is that the strong base is required to generate the nucleophilic pyrazole anion, which will then attack the electrophilic iodine.
-
Iodination: To the stirred suspension, add molecular iodine (I₂, 2.5 eq) portion-wise. The reaction is exothermic and the color will turn dark brown. Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing brine and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). The use of brine helps to reduce the formation of emulsions and improves phase separation.
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Reference Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 13.18 (br, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H).
-
Mass Spectrum (EI): m/z 245 (M⁺), calculated for C₆H₄IN₃: 244.95.
For This compound , one would expect to see a singlet corresponding to the methyl group protons in the ¹H NMR spectrum, likely in the range of δ 2.3-2.6 ppm. The aromatic protons would also show a different splitting pattern due to the presence of the methyl substituent. The mass spectrum should show a molecular ion peak at m/z 259.
Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of its C-I bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrazolopyridine ring system facilitates oxidative addition of palladium(0) to the C-I bond, initiating the catalytic cycle for several key transformations.
Caption: Major cross-coupling reactions of this compound.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the iodo-pyrazolopyridine with a boronic acid or ester. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position, a common strategy in the development of kinase inhibitors.
-
Typical Conditions: Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, a phosphine ligand such as dppf, and a base like Cs₂CO₃ or K₂CO₃ in a solvent mixture such as 1,4-dioxane/water.
2. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C3 position. This is particularly useful for creating derivatives that can form key hydrogen bond interactions within a protein's active site.
-
Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an aprotic solvent like toluene or dioxane.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a well-established scaffold for the development of kinase inhibitors. The ability to functionalize the 3-position of this scaffold using this compound as a starting material is a key strategy in this field.
For example, various substituted 1H-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1). The development of these inhibitors often involves a modular synthesis where a key fragment is introduced at the C3 position via a palladium-catalyzed cross-coupling reaction, underscoring the importance of intermediates like this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a high-value chemical intermediate for researchers and scientists in the field of drug development. Its straightforward synthesis and, most importantly, the reactivity of its carbon-iodine bond make it an ideal starting point for the construction of diverse chemical libraries based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold. The strategic use of this building block in palladium-catalyzed cross-coupling reactions provides a reliable and versatile pathway to novel kinase inhibitors and other potential therapeutics. As the demand for targeted therapies continues to grow, the utility of such well-functionalized heterocyclic building blocks will undoubtedly increase.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS number
An In-Depth Technical Guide to 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: A Cornerstone Building Block for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1630907-17-3 .[1][2][3] We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, and explore its critical role as a versatile intermediate in modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[4][5][6][7] The strategic placement of an iodine atom at the 3-position transforms this molecule into a powerful building block, enabling extensive structural diversification through metal-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel therapeutics.
Physicochemical and Structural Data
This compound is a heterocyclic aromatic compound. Its core structure, a fusion of pyrazole and pyridine rings, is a bioisostere for purine, allowing it to effectively compete for the ATP-binding site of many protein kinases. The methyl group at the 5-position can provide beneficial steric interactions or be a site for further modification, while the iodo group at the 3-position is the primary reactive handle for synthetic elaboration.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1630907-17-3 | [1][2][3] |
| Molecular Formula | C₇H₆IN₃ | [1][2][8] |
| Molecular Weight | 259.05 g/mol | [1][2][8] |
| Purity (Typical) | ≥97% | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Room temperature, inert atmosphere | [1][8] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of its precursor, 5-methyl-1H-pyrazolo[3,4-b]pyridine. This reaction leverages the electron-rich nature of the pyrazole ring, which directs halogenation to the C3 position.
Causality of Experimental Design
The chosen protocol is adapted from established methods for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[9][10]
-
Choice of Reagents : Molecular iodine (I₂) serves as the electrophilic iodine source. A base, such as potassium hydroxide (KOH), is crucial. It acts as a deprotonating agent on the pyrazole nitrogen, increasing the electron density of the heterocyclic system and activating it towards electrophilic attack. This significantly enhances the reaction rate and yield.
-
Solvent Selection : Dimethylformamide (DMF) is an ideal solvent for this transformation. It is a polar aprotic solvent that effectively dissolves the heterocyclic starting material, the base, and the iodine, creating a homogeneous reaction environment. Its high boiling point also allows for heating if required, although this specific reaction often proceeds efficiently at room temperature.[9]
-
Workup and Purification : The reaction is quenched by pouring it into brine. This step precipitates the product while keeping inorganic salts soluble in the aqueous phase. Extraction with a suitable organic solvent like ethyl acetate isolates the desired compound.[9] Recrystallization is an effective final purification step to yield a high-purity solid.[9]
Detailed Experimental Protocol
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 3. proactivemr.com [proactivemr.com]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. achmem.com [achmem.com]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine molecular weight
An In-Depth Technical Guide to 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. With a molecular weight of 259.05 g/mol , this molecule serves as a crucial building block, particularly in the synthesis of targeted protein degraders.[1] This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for analytical characterization, and explores its strategic application as a versatile chemical intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Nitrogen-containing heterocycles are fundamental pillars of modern pharmacology. An analysis of pharmaceuticals approved by the U.S. FDA revealed that 59% of unique small-molecule drugs contain at least one nitrogen heterocycle.[2] Among these, fused heterocyclic systems like the pyrazolo[3,4-b]pyridines are considered "privileged scaffolds." This designation arises from their ability to bind to multiple biological targets with high affinity, making them a recurring motif in successful therapeutic agents.
The pyrazolo[3,4-b]pyridine core, formed by the fusion of a pyrazole and a pyridine ring, exists in two primary tautomeric forms: the 1H- and 2H-isomers.[3] The 1H-isomer, in particular, has been extensively explored, with the parent scaffold being identified as a precursor for anticancer drugs.[4] The subject of this guide, this compound, builds upon this validated core, incorporating functional handles that enhance its utility for synthetic diversification and application in advanced therapeutic modalities.
Physicochemical and Structural Properties
The precise identity and characteristics of a chemical building block are paramount for its effective use in complex synthetic campaigns. This compound is a well-defined molecule with the properties summarized below.
Chemical Structure
References
An In-depth Technical Guide to the Solubility of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available experimental solubility data for this specific molecule, this document synthesizes foundational principles of solubility, data from structurally related analogs, and detailed, field-proven methodologies for its empirical determination. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this compound.
Executive Summary
This compound (C₇H₆IN₃, MW: 259.05 g/mol ) is a substituted pyrazolopyridine, a class of compounds with significant biological and pharmacological relevance.[1][2][3] Its solubility is a critical parameter influencing its bioavailability, reaction kinetics, and formulation development. This guide elucidates the molecular features governing its solubility, provides a predictive assessment of its behavior in various solvents, and offers robust protocols for its quantitative measurement.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, several key features dictate its interaction with different solvents: the aromatic pyrazolopyridine core, the hydrogen bond-donating N-H group, the electron-rich nitrogen atoms, the lipophilic methyl group, and the halogen-bond-donating iodine atom.
The fused pyrazole and pyridine rings create a planar, aromatic system.[4][5] This structure contributes to π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur.[4][5] The presence of nitrogen atoms in both rings introduces polarity and sites for hydrogen bonding.[6]
The N-H group in the pyrazole ring is a crucial hydrogen bond donor, while the pyridine nitrogen and the other pyrazole nitrogen act as hydrogen bond acceptors. These functionalities suggest potential solubility in polar protic solvents. The methyl group at the 5-position adds lipophilicity, which may enhance solubility in non-polar organic solvents. The iodine atom at the 3-position is a significant contributor to the molecule's properties. Its large size and polarizability can lead to strong van der Waals forces and halogen bonding, which can influence crystal packing and interactions with specific solvents.[4][5]
Figure 1: Key molecular features of this compound and their predicted influence on solubility in different solvent classes.
Predicted Solubility Profile
While quantitative data is unavailable, a qualitative and predictive solubility profile can be constructed based on the molecular structure and the properties of similar compounds like pyrazole and pyridine.[6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The N-H group and nitrogen atoms can engage in hydrogen bonding with the solvent. The aromatic core and methyl/iodo groups may limit very high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the N-H group and have strong dipole-dipole interactions with the polar pyrazolopyridine ring system. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule due to the nitrogen atoms and the pyrazole N-H group will likely lead to poor solubility in non-polar solvents. The methyl and iodo groups may provide some minor affinity. |
| Aqueous Media | Water, Buffers | Very Low | The molecule's significant non-polar surface area from the aromatic rings, methyl group, and iodine atom is expected to make it poorly soluble in water, a characteristic common for many heterocyclic drug candidates.[8] The N-H and nitrogen atoms are unlikely to overcome the hydrophobic nature of the rest of the molecule. |
Experimental Determination of Solubility
Accurate solubility determination is crucial for research and development. The following are standard, robust methods for quantifying the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This is the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[9]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24-72 hours. It is advisable to perform preliminary experiments to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
This in-depth technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in contemporary drug discovery and development.[1] Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data report to establish a robust methodological and interpretive foundation. We will dissect the theoretical underpinnings of the molecule's spectral features, predict its ¹H NMR spectrum by leveraging data from analogous structures and first principles, and present a self-validating experimental protocol for data acquisition. The causality behind experimental choices, from solvent selection to parameter tuning, is elucidated to ensure reproducibility and accuracy. This guide serves as both a practical manual and a reference for understanding the nuanced NMR spectroscopy of substituted pyrazolo[3,4-b]pyridines.
Introduction: The Pyrazolo[3,4-b]pyridine Core in Modern Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, recognized for its structural resemblance to purine bases.[1] This similarity allows molecules incorporating this core to function as effective mimics and inhibitors in various biological pathways. Consequently, derivatives of this scaffold are prominent in medicinal chemistry, with applications ranging from kinase inhibitors for oncology to antienteroviral and antimalarial agents.[2][3]
The specific compound, this compound (CAS 1630907-17-3), is a valuable synthetic intermediate.[4][5] The iodo-substituent at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methyl group at the C5 position subtly modulates the electronic properties and steric profile of the molecule. Accurate and unambiguous structural confirmation is paramount for its use in multi-step syntheses, and ¹H NMR spectroscopy is the primary tool for this purpose.
Foundational Principles: ¹H NMR of the Pyrazolo[3,4-b]pyridine System
The ¹H NMR spectrum of a substituted pyrazolo[3,4-b]pyridine is governed by the intricate electronic landscape of the fused bicyclic system. The pyridine ring is inherently electron-deficient, which generally deshields its protons, shifting them downfield. The fused pyrazole ring, with its two nitrogen atoms, further modulates this electronic environment. Key factors influencing the spectrum include:
-
Anisotropic Effects: The aromatic ring currents in both the pyridine and pyrazole rings create local magnetic fields that strongly influence the chemical shifts of the ring protons.
-
Substituent Effects: The electronic nature of substituents (iodine and methyl groups) is critical. The C3-iodo group, being electronegative, is expected to deshield adjacent protons. Conversely, the C5-methyl group is a weak electron-donating group, which should shield nearby protons, causing an upfield shift.
-
Tautomerism: The pyrazole ring contains an N-H proton that can undergo tautomerization. Its chemical shift is highly dependent on the solvent, concentration, and temperature, often appearing as a broad signal far downfield due to hydrogen bonding.
Predicted ¹H NMR Spectrum of this compound
Molecular Structure and Proton Environments
The structure contains four distinct proton environments that will give rise to four unique signals in the ¹H NMR spectrum.
Figure 1: Molecular structure and proton assignments for this compound.
Analysis of Expected Chemical Shifts (δ) and Multiplicities
The analysis begins with the reported data for the unmethylated analog, 3-iodo-1H-pyrazolo[3,4-b]pyridine, which shows signals at δ 8.64 (dd, H6), 7.89 (dd, H4), and 7.22 (m, H5) in CDCl₃.[6][7]
-
N1-H (Pyrazolic Proton): This proton is acidic and participates in hydrogen bonding. In a non-coordinating solvent like CDCl₃, it may appear as a very broad signal. However, in a hydrogen-bond accepting solvent such as DMSO-d₆, it is expected to be a sharp singlet significantly downfield, typically in the range of δ 13.0-14.0 ppm . The data for the parent compound shows a broad signal at 13.18 ppm, which aligns with this expectation.[6]
-
H6 (Pyridine Proton): In the parent compound, H6 is at δ 8.64 ppm. It is deshielded by the adjacent electronegative pyridine nitrogen (N7). The C5-methyl group is two bonds away and will have a minimal electronic effect on H6. It will exhibit doublet coupling with H4 (a small, long-range meta-coupling). Therefore, its chemical shift should remain relatively unchanged, predicted to be around δ 8.5-8.7 ppm appearing as a doublet.
-
H4 (Pyridine Proton): In the parent compound, H4 is at δ 7.89 ppm. The introduction of the C5-methyl group, which is weakly electron-donating, is expected to shield the ortho proton H4. This will cause a slight upfield shift. This proton will also show meta-coupling to H6. Its predicted chemical shift is in the range of δ 7.7-7.8 ppm , appearing as a doublet.
-
C5-CH₃ (Methyl Protons): The signal for methyl groups attached to an aromatic ring typically appears in the range of δ 2.2-2.8 ppm. Given its position on the electron-deficient pyridine ring, it is expected to be at the higher end of this range. This signal will be a singlet as there are no adjacent protons to couple with. The predicted chemical shift is approximately δ 2.5-2.7 ppm .
Predicted Data Summary
The predicted ¹H NMR data in DMSO-d₆, a preferred solvent for observing exchangeable protons, is summarized below.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 13.5 - 13.9 | broad singlet (br s) | - | 1H |
| H6 | 8.5 - 8.7 | doublet (d) | JH4-H6 ≈ 2.0 - 2.5 | 1H |
| H4 | 7.7 - 7.8 | doublet (d) | JH4-H6 ≈ 2.0 - 2.5 | 1H |
| C5-CH₃ | 2.5 - 2.7 | singlet (s) | - | 3H |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of this compound using an analytical balance.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).
-
Rationale: DMSO-d₆ is the solvent of choice. Its ability to act as a hydrogen bond acceptor slows the exchange rate of the N1-H proton, resulting in a sharper, more easily identifiable signal. It also has a high boiling point, making it suitable for variable temperature studies if needed, and it is an excellent solvent for a wide range of organic molecules.
-
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary. Ensure the solution is clear and free of particulates.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard 1D Proton (zg30)
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 20 ppm (approx. 8000 Hz)
-
Acquisition Time (AQ): ≥ 2.0 seconds
-
Rationale: Ensures high digital resolution to resolve small coupling constants.
-
-
Relaxation Delay (D1): 5.0 seconds
-
Rationale: A longer delay ensures full relaxation of all protons, especially the slowly relaxing N-H proton, allowing for accurate integration.
-
-
Pulse Angle: 30 degrees
-
Rationale: A smaller flip angle reduces experiment time without sacrificing significant signal, especially when a long D1 is used.
-
-
Number of Scans (NS): 16
-
Rationale: Provides an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Processing: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Manually phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO solvent peak to δ 2.50 ppm.
Experimental Workflow Diagram
Figure 2: Standard workflow for ¹H NMR characterization.
Interpreting the Spectrum: A Self-Validating Approach
Upon acquiring the spectrum, the validation of the this compound structure is achieved by systematically confirming the predicted features:
-
Signal Count: Confirm the presence of exactly four distinct signals.
-
Integration: Verify the relative integral ratios of the signals are 1:1:1:3. This confirms the relative number of protons for each environment.
-
Chemical Shifts & Multiplicity:
-
Locate the very downfield (δ > 13 ppm), low-intensity broad singlet corresponding to the N1-H .
-
Identify the 3H singlet in the aliphatic region (δ ≈ 2.5-2.7 ppm), confirming the C5-CH₃ group.
-
Assign the two signals in the aromatic region (δ ≈ 7.5-9.0 ppm). They should both be doublets with identical coupling constants (J ≈ 2-2.5 Hz), confirming their meta-relationship. The more downfield doublet is H6, and the more upfield doublet is H4.
-
Should any ambiguity remain, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment would provide definitive proof of the H4-H6 coupling by showing a cross-peak between the two aromatic doublets.
Conclusion
The ¹H NMR characterization of this compound is straightforward when approached with a combination of predictive analysis based on established chemical principles and a robust, well-justified experimental protocol. The key spectral signatures are a downfield exchangeable N-H proton, two meta-coupled aromatic doublets, and an aliphatic methyl singlet, with relative integrations of 1:1:1:3. By following the detailed methodology presented in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Crystalline Architecture of Pyrazolo[3,4-b]pyridines: A Technical Guide to the Structural Analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
A Note to the Reader: This guide focuses on the detailed crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine . While the intended topic was its 5-methyl substituted analogue, a thorough search of publicly available crystallographic databases and peer-reviewed literature did not yield an experimentally determined crystal structure for 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine. However, the foundational compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offers a structurally significant and well-documented framework. The principles of molecular geometry and intermolecular interactions detailed herein provide a robust basis for understanding the broader class of pyrazolo[3,4-b]pyridine derivatives, which are pivotal precursors in the development of novel therapeutics.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of nitrogen atoms and fused aromatic rings allows for a diverse array of intermolecular interactions, making it an attractive framework for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules. The title compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, serves as a crucial synthetic intermediate, with the iodine atom providing a versatile handle for further functionalization through cross-coupling reactions. Understanding its solid-state structure is paramount for predicting its reactivity, solubility, and the spatial arrangement of its derivatives when bound to biological targets. This guide provides an in-depth analysis of its crystal structure, offering insights into the subtle interplay of forces that govern its crystalline architecture.
Experimental Methodology: From Synthesis to Single Crystal
A self-validating experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. The described protocol ensures the purity and crystalline integrity of the title compound.
Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine is achieved through the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[3]
Protocol:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in 50 ml of dimethylformamide (DMF), add potassium hydroxide (KOH) (6.6 g, 118.0 mmol).
-
To this mixture, add iodine (18.7 g, 73.6 mmol) portion-wise.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic extract with brine and aqueous sodium sulfate (Na₂SO₄), then dry and concentrate under vacuum.
-
Purify the crude residue by recrystallization from a dichloromethane (CH₂Cl₂) and hexane solvent system to yield the product as a white solid.[3]
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of both the starting material and the reagents.
-
Base: KOH acts as a base to deprotonate the pyrazole nitrogen, increasing the nucleophilicity of the pyrazole ring and promoting electrophilic substitution by iodine.
-
Purification: Recrystallization is a critical step to ensure high purity, which is a prerequisite for growing diffraction-quality single crystals.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction was achieved by a slow evaporation method.[3]
Protocol:
-
Prepare a saturated solution of the purified 3-Iodo-1H-pyrazolo[3,4-b]pyridine in dichloromethane.
-
Carefully layer hexane on top of the dichloromethane solution.
-
Seal the container and allow it to stand undisturbed at room temperature.
-
Slow diffusion of the hexane (an anti-solvent) into the dichloromethane solution reduces the solubility of the compound, promoting the formation of well-ordered crystals over time.
Caption: Workflow for Synthesis and Crystallization.
Crystal Structure Analysis
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine was determined by single-crystal X-ray diffraction. The analysis reveals a planar molecule that engages in a rich network of intermolecular interactions, defining its three-dimensional packing in the solid state.
Crystallographic Data
The fundamental crystallographic parameters provide a quantitative description of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.017, wR2 = 0.040 |
Data sourced from Huang et al. (2014).[3]
Molecular Geometry
The molecule is essentially planar, with a very small dihedral angle of 0.82(3)° between the pyridine and pyrazole rings.[3][4][5] This planarity facilitates efficient π-π stacking interactions, which are a key feature of the crystal packing.
Supramolecular Assembly: A Network of Non-covalent Interactions
The crystal packing is stabilized by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.[3][4]
-
Hydrogen Bonding: Pairs of molecules are linked by N—H···N hydrogen bonds to form centrosymmetric dimers.[3][4] This interaction involves the pyrazole N-H donor and the pyridine nitrogen acceptor of an adjacent molecule.
-
Halogen Bonding: The iodine atom at the 3-position acts as a halogen bond donor, forming a C—I···N interaction with the pyrazole nitrogen of a neighboring dimer.[3] These halogen bonds link the hydrogen-bonded dimers into zigzag chains that propagate along the b-axis.[3][4]
-
π-π Stacking: The planar pyrazolo[3,4-b]pyridine rings exhibit significant π-π stacking interactions, further stabilizing the crystal lattice.[3] The interplanar distances are approximately 3.292 Å and 3.343 Å, indicating strong aromatic interactions.[3][4]
Caption: Hierarchy of Intermolecular Interactions.
Implications for Drug Development
The detailed structural analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine provides several key insights for researchers in drug development:
-
Predictive Modeling: The observed planarity and key intermolecular interactions can be used to parameterize and validate computational models for predicting the binding of more complex derivatives to protein targets.
-
Structure-Activity Relationships (SAR): The iodine at the C3 position is a key vector for chemical modification. Understanding how this position engages in halogen bonding provides a rationale for designing analogues with other halogen substituents (Br, Cl) or other groups capable of forming specific interactions.
-
Solid-State Properties: The strong network of intermolecular interactions explains the crystalline nature of this compound. This has implications for its solubility, dissolution rate, and formulation into solid dosage forms. The introduction of substituents, such as the 5-methyl group, would be expected to modulate these packing interactions, potentially altering the compound's physicochemical properties.
Conclusion
The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a highly organized supramolecular assembly governed by a precise interplay of hydrogen bonding, halogen bonding, and π-π stacking. This detailed structural knowledge serves as a foundational blueprint for the rational design of novel pyrazolo[3,4-b]pyridine derivatives. By understanding the intrinsic structural preferences of this core scaffold, medicinal chemists can more effectively design and synthesize new chemical entities with optimized properties for therapeutic applications.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery
Executive Summary
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the 1H-pyrazolo[3,4-b]pyridine core being a particularly "privileged" structure. This bicyclic system is a key pharmacophore in a multitude of clinically relevant molecules, most notably in the domain of kinase inhibitors. This guide provides an in-depth technical overview of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1630907-17-3), a pivotal synthetic intermediate. We will explore its synthesis, physicochemical properties, and its versatile reactivity, focusing on palladium-catalyzed cross-coupling reactions. The strategic use of this building block allows for the rapid and efficient generation of diverse molecular libraries, significantly accelerating the hit-to-lead optimization process in drug discovery programs targeting cancer and immunological disorders.[1][2][3]
The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone in Kinase Inhibition
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, an isostere of indole and indazole that offers unique electronic properties and hydrogen bonding capabilities.[4] This scaffold has become a cornerstone in the design of small-molecule therapeutics, largely due to its prevalence in compounds targeting protein kinases.[5] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[1][3]
The 1H-pyrazolo[3,4-b]pyridine core serves as a rigid and effective scaffold for orienting substituents to interact with the ATP-binding pocket of various kinases. Derivatives have shown potent inhibitory activity against targets such as DYRK1A/1B, TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1), making them highly valuable for developing novel antineoplastic agents.[1][2][3] The challenge for medicinal chemists lies in the efficient and selective functionalization of this core. This compound directly addresses this challenge by providing a reactive "handle" at the C3 position for building molecular complexity.
Physicochemical and Safety Data
Proper handling and characterization are paramount for successful synthetic outcomes. The key properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1630907-17-3 | [6][7][8] |
| Molecular Formula | C₇H₆IN₃ | [7][9] |
| Molecular Weight | 259.05 g/mol | [7][9] |
| Purity | Typically ≥97% | [7][8] |
| Storage | Room temperature, under inert atmosphere | [9] |
| Hazard Statements | H302, H315, H319, H332 | [9] |
Safety & Handling: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Intermediate
The most direct and reliable method for preparing this compound is through the electrophilic iodination of the parent heterocycle, 5-methyl-1H-pyrazolo[3,4-b]pyridine. This reaction proceeds with high regioselectivity for the C3 position of the electron-rich pyrazole ring. The protocol described for the non-methylated analog is directly adaptable and highly effective.[10]
Synthetic Workflow Diagram
Caption: Synthetic route to the title compound.
Experimental Protocol: Direct C3 Iodination
This protocol is adapted from the established procedure for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine.[10]
-
Materials:
-
5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Iodine (I₂) (2.5 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Sodium thiosulfate (aq. Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 5-methyl-1H-pyrazolo[3,4-b]pyridine in DMF, add powdered potassium hydroxide (KOH). The base is crucial for deprotonating the pyrazole N-H, which activates the ring system towards electrophilic attack.
-
Add solid iodine (I₂) portion-wise to the stirring mixture. An exothermic reaction may be observed. The reaction is typically stirred at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing brine and ethyl acetate. This quenches the reaction and begins the extraction process.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove unreacted iodine), and finally with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from dichloromethane/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
-
The C3-Iodo Moiety: A Gateway to Molecular Diversity
The synthetic utility of this compound stems directly from the carbon-iodine bond at the C3 position. This bond is an ideal "handle" for a variety of transition metal-catalyzed cross-coupling reactions. The C-I bond is sufficiently weak to readily undergo oxidative addition to a low-valent palladium(0) catalyst, initiating the catalytic cycle. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[4][11]
References
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. proactivemr.com [proactivemr.com]
- 9. achmem.com [achmem.com]
- 10. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
Methodological & Application
Suzuki coupling protocol for 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
An Application Guide to the Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: Synthesizing a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The ability to strategically functionalize this heterocyclic system is paramount in drug discovery for the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile tools for this purpose.[4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organohalides and organoboron compounds with remarkable efficiency and functional group tolerance.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for optimization and troubleshooting.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide (or pseudohalide) with an organoboron species, typically a boronic acid or its ester derivative.[7] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[10] The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this reaction.[5]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This crucial step requires activation by a base.[11] The base can act via two primary pathways: it can activate the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the Pd(II) complex to form a palladium hydroxide or alkoxide, which then facilitates the transfer from the neutral boronic acid.[12][13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: Conventional Heating
This method is a standard, reliable procedure suitable for most laboratory setups.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water 4:1:1)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[15]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[15]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields, making it ideal for library synthesis.[17]
Materials:
-
Same reagents as Protocol 1
-
Microwave reaction vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the boronic acid (1.5 eq), the base, and the palladium catalyst.[17]
-
Solvent Addition: Add the solvent mixture.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).[18]
-
Workup and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow steps 6-9 from the conventional heating protocol for workup and purification.[17]
Caption: General experimental workflow for Suzuki coupling.
Optimization Parameters and Considerations
The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimizing the reaction for this compound.
| Parameter | Common Choices & Rationale | Optimization & Troubleshooting |
| Palladium Catalyst & Ligand | Pd(PPh₃)₄: A versatile, commonly used Pd(0) source.[9] PdCl₂(dppf): A stable Pd(II) precatalyst, effective for many systems.[8] Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂: These are the industry standard for challenging substrates, including electron-rich or sterically hindered heterocycles. They accelerate both oxidative addition and reductive elimination.[10][16] | If the reaction is sluggish, especially with electron-rich boronic acids, switch to a more active catalyst system featuring a bulky, electron-rich ligand like SPhos or XPhos.[16] N-heterocyclic carbene (NHC) ligands can also be highly effective. |
| Base | K₂CO₃: A mild and effective base for many couplings.[10] Cs₂CO₃: More soluble and often more effective than K₂CO₃, but more expensive.[19] K₃PO₄: A stronger base that is often successful when others fail, particularly with challenging substrates.[13] Organic Bases (e.g., Et₃N): Generally less common but can be useful in specific cases. | The choice of base is critical.[13] If the reaction stalls, switching to a stronger base like K₃PO₄ can be beneficial. For substrates sensitive to strong bases, a milder option like potassium fluoride (KF) might be considered.[11] |
| Solvent | 1,4-Dioxane/H₂O: A very common and effective solvent system.[9] Toluene/H₂O: Another widely used biphasic system. DMF or DMAc: Polar aprotic solvents that can be effective, especially at higher temperatures.[4] The presence of water is often crucial for the transmetalation step.[8] | Solvent choice affects solubility and reaction rate. If reagents are not fully dissolved, a different solvent system should be tried. For N-heterocyclic substrates, aprotic solvents like dioxane or toluene are generally preferred to minimize side reactions.[15] |
| Boron Source | Boronic Acids: Most common, but can be prone to decomposition (protodeboronation).[16] Boronic Esters (e.g., Pinacol Esters): More stable than boronic acids, easier to purify, and less prone to side reactions. They are excellent alternatives for difficult couplings.[8] Trifluoroborate Salts (K-R-BF₃): Highly stable, crystalline solids that are also effective coupling partners. | If significant protodeboronation (replacement of the boron group with hydrogen) is observed, switch from a boronic acid to a more stable boronic pinacol ester or a trifluoroborate salt.[8] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise, particularly with N-heterocyclic substrates.
-
Dehalogenation: This is a common side reaction where the starting iodide is reduced to the corresponding Ar-H compound.[15]
-
Cause: Often mediated by palladium-hydride (Pd-H) species formed from reactions with the base, solvent, or trace water.[15]
-
Solution: Ensure a rigorously inert atmosphere. Use a milder base (e.g., K₂CO₃ instead of stronger alkoxides) and aprotic solvents. Using boronic esters instead of acids can sometimes suppress this pathway.[15]
-
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen in the pyrazolopyridine scaffold can coordinate to the palladium center, inhibiting its catalytic activity.[15]
-
Low Yield or No Reaction:
-
Cause: Could be due to an inactive catalyst, suboptimal base/solvent combination, or decomposition of the boronic acid.
-
Solution: First, verify the quality of the reagents, especially the boronic acid. Screen different combinations of catalysts, ligands, bases, and solvents as outlined in the optimization table. Increasing the temperature may also accelerate a sluggish reaction.[16]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-3 arylation and heteroarylation of this compound. Its reliability, broad substrate scope, and tolerance of diverse functional groups make it an ideal tool for the synthesis of compound libraries aimed at drug discovery and development. By understanding the reaction mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize conditions to achieve high yields of desired products. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this powerful synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Note: Sonogashira Cross-Coupling of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: Unlocking Molecular Diversity in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] The functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic properties in drug discovery programs. The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp) bonds, enabling the direct linkage of a terminal alkyne to an aryl or vinyl halide.[3][4]
This application note provides a comprehensive guide to the Sonogashira cross-coupling of 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide expert insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method to synthesize novel alkynyl-substituted pyrazolo[3,4-b]pyridine derivatives.
Reaction Principle: The Synergistic Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds via a dual catalytic cycle involving both a palladium complex and a copper(I) co-catalyst.[5][6] The widely accepted mechanism, which dictates the choice of reagents and conditions, is outlined below.
-
The Palladium Cycle: The primary catalytic cycle begins with a 14-electron Pd(0) species. This active catalyst undergoes oxidative addition with the this compound, forming a Pd(II)-aryl intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne is activated. An amine base deprotonates the alkyne, and the resulting acetylide reacts with the copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center, displacing the iodide. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forging the new C-C bond to yield the desired alkynylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
References
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine with Alkenes
Introduction: Bridging Medicinal Chemistry and Catalysis
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors and anticancer agents. The functionalization of this heterocyclic system is paramount for the development of new therapeutic agents. Among the myriad of synthetic transformations, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the coupling of aryl or vinyl halides with alkenes.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Heck reaction using 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful implementation and optimization. The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
The Catalytic Heart of the Reaction: The Heck-Mizoroki Cycle
The Heck reaction proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted catalytic cycle comprises three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step.
-
Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Design: Key Parameters and Their Rationale
The success of the Heck reaction with nitrogen-containing heteroaryl halides like this compound is highly dependent on the careful selection of several key parameters. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Therefore, the choice of ligands, base, and solvent is critical to mitigate these effects and achieve high yields.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | PPh₃, P(o-tol)₃, P(OEt)₃ | Triphenylphosphine (PPh₃) is a standard, robust ligand. For challenging substrates, more electron-rich and sterically hindered phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can promote oxidative addition and prevent catalyst deactivation. Triethyl phosphite (P(OEt)₃) has also been shown to be effective for iodo-pyrazoles.[6] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine (Et₃N) is commonly used and also acts as a solvent in some cases. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective and can be advantageous in certain solvent systems. The base is crucial for regenerating the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile (MeCN), Dioxane | Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the reaction. Dioxane is also a viable option. |
| Temperature | 80-120 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side product formation. |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, phase-transfer catalysts like TBAB can enhance the reaction rate and yield, particularly when using inorganic bases. |
Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of this compound
Before performing the Heck reaction, the starting material, this compound, must be synthesized. The following protocol is adapted from a known procedure for the iodination of 1H-pyrazolo[3,4-b]pyridine.[7]
Materials:
-
5-methyl-1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).
-
To this stirred mixture, add a solution of iodine (2.5 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine and a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Protocol 2: Heck Reaction of this compound with an Alkene (General Procedure)
This protocol provides a general starting point for the Heck reaction and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add anhydrous DMF, followed by the alkene (1.2 eq) and Et₃N (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Caption: General experimental workflow for the Heck reaction.
Data and Expected Outcomes
The following table summarizes representative conditions and expected outcomes for the Heck reaction of this compound with various alkenes, based on analogous reactions reported in the literature. Yields are indicative and may vary based on specific reaction conditions and optimization.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 18 | (E)-5-methyl-3-styryl-1H-pyrazolo[3,4-b]pyridine | 70-85 |
| Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | MeCN | 80 | 12 | (E)-butyl 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate | 75-90 |
| N-vinylpyrrolidone | PdCl₂(PPh₃)₂ | NaOAc | Dioxane | 110 | 24 | 5-methyl-3-(1-vinylpyrrolidin-2-ylidene)-1H-pyrazolo[3,4-b]pyridine | 60-75 |
| 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 | 5-methyl-3-(2-(pyridin-4-yl)vinyl)-1H-pyrazolo[3,4-b]pyridine | 65-80 |
Troubleshooting and Optimization
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: Strategic C-N Bond Formation on the Pyrazolopyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. The ability to selectively introduce nitrogen-based functional groups at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method offers significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]
This document provides a detailed guide for the Buchwald-Hartwig amination of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the synthesis of functionalized pyrazolopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss key parameters for successful execution and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic secondary amine. Optimization of the reaction conditions may be necessary for different amine coupling partners.
Reagents and Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available[4][5] | Starting material |
| Amine (e.g., Morpholine) | Anhydrous | Various | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst grade | Various | Palladium source |
| Xantphos or RuPhos | Ligand grade | Various | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various | Base |
| Toluene or Dioxane | Anhydrous | Various | Solvent |
| Schlenk tube or microwave vial | - | - | Reaction vessel |
| Standard glassware for workup and purification | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M).
-
Add the amine (1.1-1.5 equiv).
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of the electron-deficient and potentially coordinating this compound hinges on the judicious selection of several key parameters.
1. Palladium Source:
-
Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium precursors.[6] Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a Pd(0) source.[2][7] For challenging substrates, using a pre-formed Pd(0) source can sometimes be advantageous.
2. Ligand Selection:
-
The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7][8] For heteroaryl halides, bulky, electron-rich phosphine ligands are often preferred.
-
Xantphos: A chelating bisphosphine ligand known for its effectiveness in coupling a wide range of substrates.[9]
-
RuPhos and BrettPhos: Bulky biarylphosphine ligands that have shown excellent performance in the amination of pyridines and other heteroaromatics.[10][11]
-
Josiphos-type ligands: Ferrocene-based diphosphine ligands that can also be effective.[11]
-
3. Base Selection:
-
The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[3]
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is widely used and highly effective.[6]
-
Potassium carbonate (K₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that can be advantageous when dealing with base-sensitive functional groups.[2] However, they may require higher reaction temperatures or longer reaction times.
-
4. Solvent:
-
Aprotic solvents are typically used to avoid interference with the catalytic cycle.
-
Toluene and Dioxane: Common choices that offer good solubility for many of the reactants and catalysts.
-
tert-Butanol (t-BuOH): Can also be an effective solvent, sometimes in combination with other solvents.[3]
-
Optimization Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Variation |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ | Comparing Pd(0) and Pd(II) precursors. |
| Ligand | Xantphos | RuPhos | BrettPhos | Screening different classes of effective ligands for heteroaryl amination.[11] |
| Base | NaOtBu | K₃PO₄ | LHMDS | Testing strong and weaker inorganic bases, and a strong, non-coordinating organic base.[2][6] |
| Solvent | Toluene | Dioxane | t-BuOH | Evaluating the effect of solvent polarity and coordinating ability. |
| Temperature | 90 °C | 100 °C | 110 °C | Optimizing thermal conditions for efficient reaction. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more electron-rich and sterically hindered ligand, or using a stronger base. Ensure all reagents and the solvent are scrupulously dry.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur via a competing β-hydride elimination pathway.[1] The choice of a suitable ligand can often minimize this side reaction.
-
Catalyst Deactivation: The pyridine nitrogen in the pyrazolopyridine scaffold can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands helps to mitigate this issue.
Conclusion
The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of N-substituted 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amines. By carefully selecting the palladium source, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and optimization strategies outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 5. proactivemr.com [proactivemr.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable pharmacophore in the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The functionalization of this core, particularly at the 3-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the synthesis of diverse compound libraries for drug development.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the successful application of palladium-catalyzed cross-coupling reactions with 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine as the electrophilic partner. We will delve into the rationale behind catalyst and ligand selection, provide step-by-step experimental procedures for key transformations, and offer insights into troubleshooting common challenges.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures.[1][3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The Catalytic Cycle: A Mechanistic Overview
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination). The final step, reductive elimination, forms the desired C-C or C-N bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4][5][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Critical Role of Ligands
The choice of ligand is paramount to the success of a palladium-catalyzed cross-coupling reaction. Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.[7][8] Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate both the oxidative addition and reductive elimination steps.[7][8] For instance, the σ-donating character of these ligands increases the electron density on the palladium, promoting oxidative addition, while their steric bulk can accelerate the final reductive elimination step to release the product.[7][8]
Key Cross-Coupling Strategies for this compound
The versatility of palladium catalysis allows for a range of cross-coupling reactions to be performed on the this compound core. Here, we focus on three of the most impactful transformations for drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1][9] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][9]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[10][11][12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[13]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.[14][15]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Comparative Data and Catalyst Selection
The choice of palladium catalyst and ligand system is crucial for optimizing reaction outcomes. The following table provides a summary of commonly used catalyst systems for the cross-coupling of aryl iodides.
| Coupling Reaction | Palladium Precatalyst | Ligand | Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, RuPhos, BrettPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25 - 60 |
Note: The optimal conditions should be determined empirically for each specific substrate combination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh, active catalyst or precatalyst- Ensure rigorous exclusion of air and moisture- Use a co-solvent to improve solubility- Screen different bases and solvents |
| Side Reactions (e.g., Homocoupling) | - Presence of oxygen- Suboptimal catalyst/ligand ratio | - Thoroughly degas all solvents and reagents- Optimize the palladium-to-ligand ratio |
| Decomposition of Starting Material | - Reaction temperature too high- Incompatible functional groups | - Lower the reaction temperature- Protect sensitive functional groups prior to coupling |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a wide array of derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these powerful synthetic transformations.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Application Note: Strategic Synthesis of Kinase Inhibitors from 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable starting point for the design of targeted therapeutics. This application note provides a detailed guide for the synthesis of diverse kinase inhibitors utilizing the versatile building block, 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols.
The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design
The pyrazolo[3,4-b]pyridine bicyclic system is an isostere of adenine, the nitrogenous base in ATP. This inherent structural mimicry provides a strong foundation for achieving potent kinase inhibition. The nitrogen atoms and the overall geometry of the scaffold allow for crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[1]
The strategic placement of a methyl group at the C-5 position and an iodo group at the C-3 position of the 1H-pyrazolo[3,4-b]pyridine core offers a robust platform for generating a library of diverse kinase inhibitors. The methyl group can provide beneficial steric interactions or be a site for further modification, while the iodo group serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling chemistry. This approach has been successfully employed in the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][4][5][6]
Synthetic Strategy: Diversification of the this compound Core
The primary strategy for elaborating the this compound scaffold involves leveraging the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and reproducible nature.
Below is a general workflow illustrating the diversification of the starting material into a library of potential kinase inhibitors.
Caption: Synthetic workflow for the diversification of this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. As a senior application scientist, I must emphasize that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for different coupling partners.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazolo[3,4-b]pyridine core and various aryl or heteroaryl groups. This is a common strategy for exploring structure-activity relationships (SAR) by probing different pockets of the kinase active site.[6][7]
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Installation of Amino Substituents
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position.[8][9] This is crucial for creating interactions with specific residues in the kinase active site or for improving the physicochemical properties of the inhibitor.
Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base such as sodium tert-butoxide (t-BuONa).[6]
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-3 position and a terminal alkyne.[10][11] The resulting alkynyl group can act as a rigid linker to other functionalities or participate in π-stacking interactions within the kinase active site.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Base Addition: Add a degassed base, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.
Representative Kinase Inhibitors Derived from the Pyrazolo[3,4-b]pyridine Scaffold
The following table summarizes examples of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, highlighting their target kinases and reported potencies.
| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | Anaplastic Lymphoma Kinase (ALK) | Varies by derivative | [12] |
| Pyrazolo[3,4-b]pyridine Derivatives | Tropomyosin receptor kinase A (TRKA) | C03: 56 nM, C09: 57 nM, C10: 26 nM | [3][4] |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | Fibroblast Growth Factor Receptor (FGFR) | Compound 7n showed significant in vivo antitumor activity. | [5] |
| Pyrazolo[3,4-b]pyridine Derivatives | Pim-1 Kinase | Compound 17: 43 nM, Compound 19: 26 nM | [13] |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | TANK-binding kinase 1 (TBK1) | Compound 15y: 0.2 nM | [6] |
Kinase Signaling and Inhibition
The synthesized pyrazolo[3,4-b]pyridine derivatives often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For instance, kinases like ALK, TRK, and FGFR are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration.
Caption: A representative receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine-based inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. By employing robust and well-documented palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for drug discovery efforts targeting the kinome.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a "Poised" Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] Unlike high-throughput screening (HTS), which seeks potent binders from large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a target protein with weak, yet highly efficient, interactions.[3][4] These initial "hits" serve as foundational building blocks, which are then elaborated through structure-guided medicinal chemistry to generate potent, drug-like leads.[5][6]
Within this paradigm, the selection of fragments is of paramount importance. The fragment 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine represents a strategically designed starting point for FBDD campaigns. Its utility stems from a combination of three key features:
-
Privileged Scaffold: The 1H-pyrazolo[3,4-b]pyridine core is a well-recognized "privileged" scaffold in medicinal chemistry. It is a bioisostere of purine and is frequently found in potent inhibitors of various enzyme classes, particularly protein kinases, where it can form critical hydrogen-bonding interactions with the hinge region of the ATP binding site.[7][8][9][10]
-
Defined Interaction Vector: The 5-methyl group provides a simple hydrophobic feature that can probe small pockets within a binding site, offering a clear, initial structure-activity relationship (SAR) vector.
-
Synthetically "Poised" Handle: The 3-iodo substituent is the fragment's most powerful feature. The iodine atom acts as a versatile synthetic handle, enabling reliable and predictable chemical elaboration through a variety of well-established palladium-catalyzed cross-coupling reactions.[11][12] This "poised" nature allows chemists to rapidly and systematically "grow" the fragment into unexplored regions of the binding site, accelerating the hit-to-lead optimization process.[13]
This guide provides a comprehensive overview of the application of this compound in a typical FBDD workflow, detailing experimental protocols and the scientific rationale behind each step.
Physicochemical Properties and "Rule of Three" Compliance
A successful fragment must possess specific physicochemical properties that maximize its chances of binding efficiently and having favorable downstream properties. The "Rule of Three" provides a general guideline for these properties.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 259.05 g/mol [14] | < 300 Da | Yes |
| cLogP (calculated) | ~1.9-2.2 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrazole N) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
Data sourced from chemical suppliers and computational estimates.
As shown, this compound is an ideal fragment candidate, fully adhering to the "Rule of Three." Its low molecular weight and complexity increase the probability of finding a complementary fit within a protein binding site.[15]
The FBDD Workflow: From Hit Identification to Lead Optimization
The application of this compound is best understood by following its journey through a standard FBDD cascade. This process is designed to first identify binding, then validate and characterize the interaction, and finally, leverage its structure to design more potent molecules.[5][16]
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
PART 1: Primary Screening & Hit Identification
The initial goal is to detect the weak (typically high µM to mM affinity) but specific binding of the fragment to the target protein.[4] Sensitive biophysical techniques are required.[13][17]
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a rapid, cost-effective primary screening method that measures a ligand-induced change in the thermal denaturation temperature (Tm) of a target protein. A positive ΔTm indicates that the fragment binds to and stabilizes the protein.
Methodology:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is typically 2-5 µM.
-
Fragment Preparation: Prepare a 100 mM stock of this compound in 100% DMSO. Create a working stock by diluting to 10 mM in the assay buffer.
-
Assay Plate Setup:
-
In a 96- or 384-well qPCR plate, add the fluorescent dye (e.g., SYPRO Orange at 5x final concentration).
-
Add the protein solution.
-
Add the fragment to a final concentration of 200-500 µM. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Include "protein + buffer" (negative) and "protein + known binder" (positive) controls.
-
-
Data Acquisition: Run the assay in a real-time PCR instrument. Increase the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, collecting fluorescence data at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the sigmoidal curve (often calculated as the peak of the first derivative). A hit is defined as a ΔTm (Tm with fragment - Tm of apo protein) that is statistically significant (e.g., > 2-3 standard deviations above the mean of the negative controls).
Causality: The binding of a ligand introduces favorable energetic interactions that must be overcome for the protein to unfold, thus increasing the Tm. DSF is an excellent first-pass technique due to its high throughput and low protein consumption.[3] However, it is prone to false positives, necessitating orthogonal validation.[3]
PART 2: Hit Validation & Biophysical Characterization
A hit from a primary screen must be confirmed using a different, "orthogonal" technique to ensure it is not an artifact of the initial assay.[16] This stage also provides quantitative binding data.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the protein is immobilized.[4] It can confirm binding and determine kinetic parameters (kon, koff) and the dissociation constant (KD).
Methodology:
-
Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 5,000-10,000 Response Units, RU). A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract non-specific binding and bulk refractive index effects.
-
Fragment Preparation: Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ buffer, with 1-2% DMSO). Concentrations should span the expected KD, typically from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the association phase (fragment injection) and dissociation phase (buffer flow).
-
Include several buffer-only injections for double-referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the average signal from the buffer-only injections.
-
Plot the equilibrium response against fragment concentration and fit the data to a steady-state affinity model to determine the KD. For higher quality data, a kinetic model (e.g., 1:1 Langmuir) can be used to determine kon and koff.
-
Causality: The binding of the fragment to the immobilized protein increases the mass at the sensor surface, altering the refractive index and generating a response proportional to the amount of bound analyte. SPR is a gold-standard validation method because it provides quantitative affinity and kinetic data.[4][13]
Calculating Ligand Efficiency (LE)
Once a KD is determined, the Ligand Efficiency (LE) can be calculated. LE is a critical metric in FBDD that normalizes binding affinity for the size of the molecule, helping to prioritize the most promising fragments.[18][19]
Formula: LE = (–ΔG) / N = (–RT * lnKD) / N
-
ΔG: Gibbs free energy of binding
-
R: Gas constant (~1.987 cal·mol⁻¹·K⁻¹)
-
T: Absolute temperature (in Kelvin)
-
KD: Dissociation constant (in mol/L)
-
N: Number of non-hydrogen (heavy) atoms in the fragment. For this compound, N = 11.
A commonly used approximation is: LE ≈ 1.4 * pKD / N [18]
A good fragment hit typically has an LE value ≥ 0.3 kcal/mol per heavy atom.[20] This metric ensures that the initial weak affinity is potent relative to the fragment's small size, indicating high-quality interactions that are more likely to be retained and enhanced during optimization.[21]
PART 3: Structural Biology for Hit Characterization
The ultimate validation for a fragment hit is determining its three-dimensional binding mode through X-ray crystallography.[15][22] This structural information is the blueprint for the subsequent fragment evolution phase.[23][24]
Protocol 3: Co-crystallization / Soaking
Methodology:
-
Crystal Production: Optimize conditions to produce high-quality, diffraction-grade crystals of the apo-protein.
-
Fragment Introduction (Two Methods):
-
Co-crystallization: Add this compound (typically at 2-5 mM) directly to the protein solution before setting up crystallization trials. This can be challenging as the fragment may interfere with crystal lattice formation.
-
Soaking (more common): Transfer existing apo-protein crystals into a cryoprotectant solution containing the fragment at a high concentration (e.g., 5-20 mM, limited by solubility) for a defined period (minutes to hours).
-
-
Crystal Harvesting & Cryo-cooling: Loop a soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Refine the model until it fits the data well.
Causality: The ordered arrangement of protein molecules in a crystal allows for the diffraction of X-rays, which can be computationally reconstructed into a high-resolution electron density map.[24] The shape of the density in the binding pocket reveals the precise position, orientation, and conformation of the bound fragment, as well as its interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[25]
PART 4: Fragment Elaboration & Lead Optimization
With a crystal structure in hand, the 3-iodo substituent becomes the focal point for rational, structure-based design. The iodine atom serves as a versatile attachment point for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[11]
Figure 2: Key fragment elaboration strategies using the 3-iodo handle.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This is one of the most robust and widely used methods for installing new aryl or heteroaryl groups, allowing the fragment to extend into adjacent pockets and form new interactions.[26][27][28]
General Reaction Conditions:
-
Reactants:
-
This compound (1.0 eq.)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.)
-
-
Catalyst: A palladium(0) source, often a pre-catalyst like Pd(PPh₃)₄ (5-10 mol%) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos).
-
Base: An aqueous inorganic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, or Toluene) and water.
-
Temperature: 80-110 °C, often with microwave irradiation to accelerate the reaction.[29]
Example Protocol:
-
To a microwave vial, add this compound, the desired boronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.1 eq.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Protocol 5: Sonogashira Coupling
This reaction introduces a linear alkyne linker, which is ideal for "linking" to a second binding site or for reaching distant pockets without adding excessive bulk.[12][30][31]
General Reaction Conditions:
-
Reactants:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
-
Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed.[30]
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as the solvent.
-
Solvent: Anhydrous THF or DMF if a co-solvent is needed.
-
Temperature: Room temperature to 60 °C.
Example Protocol:
-
To a round-bottom flask, add this compound, PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a privileged scaffold and a strategically placed iodine atom, makes it an exemplary starting point for FBDD campaigns. The protocols outlined here provide a clear path from initial screening to rational, structure-guided lead optimization. By leveraging robust biophysical techniques for hit validation and powerful cross-coupling chemistry for fragment elaboration, researchers can efficiently translate this simple fragment into high-quality, potent lead compounds.
References
- 1. onenucleus.com [onenucleus.com]
- 2. selvita.com [selvita.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. biosolveit.de [biosolveit.de]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 19. Ligand Efficiency (LE) - Computational Chemistry Glossary [deeporigin.com]
- 20. Ligand efficiency – REVIVE [revive.gardp.org]
- 21. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. researchgate.net [researchgate.net]
- 24. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 27. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 31. Sonogashira Coupling [organic-chemistry.org]
Derivatization of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine at the 3-position
An Application Guide to the Strategic Derivatization of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2][3] Recognized as a "privileged structure," this scaffold is present in numerous biologically active compounds, including kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases.[4][5][6] The versatility of the pyrazolo[3,4-b]pyridine framework allows for the strategic placement of various substituents, enabling fine-tuning of a molecule's pharmacological properties.[5]
The this compound (CAS No. 1630907-17-3) is a pivotal building block for chemical library synthesis.[7] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular introduction of a wide array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This application note provides detailed protocols and technical insights for the derivatization of this key intermediate via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Starting Material: this compound
The precursor is typically synthesized via direct iodination of the corresponding 5-methyl-1H-pyrazolo[3,4-b]pyridine. The electrophilic substitution occurs selectively at the 3-position of the electron-rich pyrazole ring. A general procedure adapted from the synthesis of the non-methylated analog is described below.[8]
Protocol 1: Iodination of 5-methyl-1H-pyrazolo[3,4-b]pyridine
-
Reagents & Setup:
-
5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Iodine (I₂) (2.5 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar.
-
-
Procedure:
-
Dissolve 5-methyl-1H-pyrazolo[3,4-b]pyridine in DMF in the round-bottom flask.
-
To this solution, add iodine (I₂) followed by powdered potassium hydroxide (KOH).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine and aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography to yield this compound as a solid.
-
Core Application: Palladium-Catalyzed Cross-Coupling at the C3-Position
The carbon-iodine bond at the 3-position is the key to diversification. Its reactivity in palladium-catalyzed reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.
Caption: Derivatization workflow for this compound.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds by coupling the iodo-intermediate with a boronic acid or boronate ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, DMF, or Toluene)
-
Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a Schlenk flask, add the this compound, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to improve yields, catalysts with more specialized ligands like PdCl₂(dppf) can be superior due to the ligand's larger bite angle and electron-donating properties, which facilitate the reductive elimination step.
-
Base and Solvent: The choice of base and solvent is crucial. An aqueous base system (e.g., K₂CO₃ in dioxane/water) is common and effective. For water-sensitive substrates, anhydrous conditions with a base like Cs₂CO₃ in dioxane or toluene are preferred. Cesium carbonate is more soluble in organic solvents and its larger cation can enhance the reactivity of the boronic acid.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ |
| Ligand | (If using a Pd source without integrated ligand) dppf, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
Application 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C3-position, providing access to a class of compounds with unique linear geometry. This reaction is co-catalyzed by palladium and copper(I).[10]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Schlenk flask, inert atmosphere.
-
-
Procedure:
-
To a Schlenk flask, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (THF or DMF) followed by the amine base (TEA or DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours until completion (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Expert Insights:
-
Copper Co-catalyst: CuI is crucial for activating the alkyne. It is sensitive to oxidation, so ensuring an inert atmosphere is critical for reproducibility.
-
Base as Solvent/Reagent: The amine base (TEA or DIPA) acts both as a base to deprotonate the alkyne and often as a co-solvent. It also scavenges the HI produced during the reaction. DIPA is often preferred for more sensitive substrates.
-
Oxygen-Free Conditions: The Sonogashira reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is essential to use degassed solvents and maintain a strict inert atmosphere.
| Parameter | Typical Conditions for Sonogashira Coupling |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu(I) Source | Copper(I) Iodide (CuI) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 25-60 °C |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[11] This reaction couples the iodo-intermediate with primary or secondary amines, amides, or other N-nucleophiles.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.02-0.05 eq)
-
Phosphine Ligand (e.g., Xantphos, BINAP, DavePhos, 0.04-0.10 eq)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄, 1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, inert atmosphere.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed anhydrous solvent.
-
Seal the vessel and heat to 90-120 °C for 6-24 hours. Monitor by TLC/LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Expert Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[12] Sterically hindered, electron-rich "Buchwald ligands" (e.g., DavePhos, SPhos) or bidentate ligands with wide bite angles (e.g., Xantphos, BINAP) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[11][12]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very effective but sensitive. Cesium carbonate (Cs₂CO₃) is a milder, more user-friendly alternative that is often successful, especially with iodo-substrates.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Conclusion
This compound is an exceptionally valuable intermediate for generating diverse libraries of novel chemical entities. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and adaptable methods for derivatization at the C3-position. A careful and informed selection of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. These transformations empower researchers and drug development professionals to rapidly explore the structure-activity relationships of the pyrazolo[3,4-b]pyridine scaffold, accelerating the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 8. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Experimental procedure for C-N bond formation with 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Formation of C-N Bonds Utilizing 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: A Guide for Medicinal Chemistry & Drug Development
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The strategic formation of carbon-nitrogen (C-N) bonds at the C3-position of this scaffold is a critical transformation for generating libraries of novel compounds for drug discovery programs. This application note provides a detailed guide for researchers on the experimental procedures for C-N bond formation with this compound, with a primary focus on the robust and versatile Buchwald-Hartwig amination. Alternative methods, including the Ullmann and Chan-Lam couplings, are also discussed to provide a comprehensive overview of available synthetic strategies.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in pharmaceutical research due to its wide range of pharmacological activities.[3] Derivatives have shown promise as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[5] The ability to introduce diverse amine functionalities at the C3-position through C-N cross-coupling reactions is a powerful tool for modulating the scaffold's biological activity, physicochemical properties, and pharmacokinetic profile. The starting material, this compound, is an ideal substrate for such transformations due to the high reactivity of the carbon-iodine bond in metal-catalyzed reactions.
Comparative Overview of C-N Coupling Methodologies
Several methodologies exist for the formation of C-N bonds with aryl and heteroaryl halides. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine ligand | Mild to moderate temperatures (RT to ~110 °C) | Broad substrate scope, high functional group tolerance, generally high yields.[6][7][8] | Catalyst and ligand can be expensive; requires inert atmosphere. |
| Ullmann Condensation | Copper catalyst | High temperatures (>150 °C) | Inexpensive catalyst. | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[9][10][11] |
| Chan-Lam Coupling | Copper catalyst | Mild temperatures (RT to ~80 °C), often in air. | Mild conditions, can be run in the presence of air. | Typically requires a boronic acid coupling partner.[12][13][14][15] |
For the arylation of this compound, the Buchwald-Hartwig amination stands out as the most reliable and versatile method due to its broad applicability to a wide range of amines and its tolerance for various functional groups.[16][17][18]
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide/triflate and an amine.[6][7] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is then used to deprotonate the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of an amine with this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Materials and Reagents
| Reagent | Purpose | Typical Supplier | Notes |
| This compound | Starting Material | Commercially available | Ensure purity by NMR or LC-MS. |
| Amine (Primary or Secondary) | Coupling Partner | Commercially available | Use 1.1-1.5 equivalents. |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Precursor | Commercially available | Typically 1-5 mol%. |
| Phosphine Ligand (e.g., Xantphos, RuPhos) | Stabilizes Catalyst | Commercially available | Typically 1.1-1.2 eq. relative to Pd. |
| Base (e.g., NaOt-Bu, Cs₂CO₃) | Deprotonates Amine | Commercially available | Use a strong, non-nucleophilic base. |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | Purified via solvent system | Must be anhydrous and deoxygenated. |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[19][20][21][22] Handle in an inert atmosphere and avoid creating dust.[23]
-
Organoiodine Compounds: Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. All steps should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or in a glovebox.[24]
Step-by-Step Procedure
Caption: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the amine (1.2 eq.) followed by the anhydrous, deoxygenated solvent (e.g., dioxane, 0.1 M concentration relative to the starting material).
-
Reaction Conditions: Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting
-
No Reaction: Ensure the solvent is anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst or ligand may be degraded.
-
Low Yield: The base may not be strong enough to deprotonate the amine. Consider switching to a stronger base like NaOt-Bu or K₃PO₄. The ligand may not be optimal for the specific substrate; screen other ligands.
-
Side Reactions: If hydrodehalogenation (replacement of iodine with hydrogen) is observed, it may indicate the presence of water or that the reductive elimination is slow. Running the reaction at a lower temperature or changing the ligand may help.
Alternative Methodologies: Ullmann and Chan-Lam Couplings
While the Buchwald-Hartwig reaction is often preferred, the Ullmann and Chan-Lam couplings offer viable alternatives, particularly when considering cost or specific substrate compatibility.
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed C-N bond formation.[9] It typically requires higher temperatures and may necessitate the use of stoichiometric amounts of copper.[10] However, recent developments have introduced ligand-assisted protocols that proceed under milder conditions.[25]
-
Typical Conditions: CuI (10-20 mol%), a ligand (e.g., L-proline, a diamine), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF, DMSO) at 120-180 °C.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-promoted reaction that typically couples an amine with an arylboronic acid.[12][14][15] To apply this to this compound, a two-step sequence would be necessary: first, conversion of the iodo-compound to the corresponding boronic acid or ester, followed by the Chan-Lam coupling with the desired amine.
-
Typical Conditions: Cu(OAc)₂ (1.0-2.0 eq.), a base (e.g., pyridine), and a solvent (e.g., CH₂Cl₂) at room temperature, often open to the air.
Conclusion
The formation of C-N bonds with this compound is a cornerstone transformation for the synthesis of novel compounds in drug discovery. The Buchwald-Hartwig amination offers a reliable, high-yielding, and broadly applicable method for this purpose. By understanding the underlying mechanism and following the detailed protocol provided, researchers can effectively synthesize a diverse range of 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives for further investigation. The Ullmann and Chan-Lam couplings provide complementary approaches that may be advantageous in specific synthetic contexts.
References
- 1. dau.url.edu [dau.url.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. honrel.com [honrel.com]
- 20. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 21. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 22. chem.wisc.edu [chem.wisc.edu]
- 23. rtong.people.ust.hk [rtong.people.ust.hk]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
The Strategic Application of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Targeted Anticancer Agents
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine nucleus allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes often dysregulated in cancer. The strategic introduction of substituents onto this core structure is paramount for achieving desired potency and selectivity against specific kinase targets.
This guide focuses on the utility of a key intermediate, 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine , as a versatile building block in the synthesis of advanced anticancer agents. The presence of the iodo group at the 3-position provides a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides a detailed overview of its properties, key synthetic transformations, and a specific protocol for its application in the synthesis of the clinical-stage PI3Kβ inhibitor, GSK2636771.
Physicochemical Properties and Reactivity of the Core Intermediate
This compound is a stable, solid compound that serves as an excellent precursor in drug development campaigns. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1630907-17-3 | [3] |
| Molecular Formula | C₇H₆IN₃ | [3] |
| Molecular Weight | 259.05 g/mol | [3] |
| Appearance | Yellow or pale yellow solid powder | [4] |
| Boiling Point (Predicted) | 388.1 ± 37.0 °C | [5] |
| Density (Predicted) | 2.045 ± 0.06 g/cm³ | [5] |
The iodine atom at the C3 position is the key to this molecule's synthetic utility. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the facile and regioselective introduction of various aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationships (SAR) of kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[8] In a vast number of human cancers, this pathway is aberrantly hyperactivated, often due to mutations in key components like the PIK3CA gene or the loss of the tumor suppressor PTEN.[8] This makes the PI3K/Akt/mTOR pathway one of the most attractive targets for the development of novel anticancer therapies.
Application Protocol: Synthesis of the PI3Kβ Inhibitor GSK2636771
GSK2636771 is a potent and selective, orally bioavailable inhibitor of the PI3Kβ isoform, with a Ki of 0.89 nM.[4] It has shown significant antitumor activity in preclinical models of PTEN-deficient cancers and has been evaluated in clinical trials for advanced solid tumors.[9][10] The synthesis of GSK2636771 provides an excellent case study for the application of this compound.
The overall synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple the this compound core with a substituted aminopyridine fragment.
Part 1: Synthesis of the Key Intermediate 4-Amino-2-morpholino-6-(1H-pyrazol-4-yl)pyridine
This intermediate is synthesized in a two-step process starting from commercially available 4-amino-2-bromopyridine.
Step 1a: Synthesis of 4-Amino-2-morpholinopyridine
A mixture of 4-amino-2-bromopyridine (1.0 eq), morpholine (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent like N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 4-amino-2-morpholinopyridine.
Step 1b: Suzuki Coupling to Introduce the Pyrazole Moiety
The 4-amino-2-morpholinopyridine from the previous step is then subjected to a Suzuki-Miyaura cross-coupling reaction with a pyrazole boronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Reagents and Conditions:
-
4-Amino-2-morpholinopyridine (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Base: Aqueous sodium carbonate (2 M solution, 2.0 eq) or potassium phosphate (2.0 eq)
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v)
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 4-amino-2-morpholinopyridine, the pyrazole boronic acid ester, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-amino-2-morpholino-6-(1H-pyrazol-4-yl)pyridine.
-
Part 2: Buchwald-Hartwig Amination for the Synthesis of GSK2636771
This final step couples the two key fragments to yield the target molecule.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
4-Amino-2-morpholino-6-(1H-pyrazol-4-yl)pyridine (1.1 eq)
-
Palladium precatalyst: Pd₂(dba)₃ (0.05 eq) or a suitable G3 precatalyst (e.g., XantPhos Pd G3)
-
Ligand: Xantphos (0.1 eq) or other suitable biaryl phosphine ligands.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 - 2.0 eq).
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene.
-
Temperature: 80-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add this compound and 4-amino-2-morpholino-6-(1H-pyrazol-4-yl)pyridine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may take from 2 to 24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford GSK2636771.
-
Quantitative Data Summary
The following table summarizes the biological activity of the final product, GSK2636771.
| Parameter | Value | Target | Reference |
| Ki | 0.89 nM | PI3Kβ | [4] |
| IC₅₀ | 5.2 nM | PI3Kβ | [4] |
| Selectivity vs. PI3Kα | >900-fold | [4] | |
| Selectivity vs. PI3Kγ | >900-fold | [4] | |
| Selectivity vs. PI3Kδ | >10-fold | [4] | |
| Cellular EC₅₀ (PC-3 cells) | 36 nM | PTEN null | [1] |
| Cellular EC₅₀ (HCC70 cells) | 72 nM | PTEN null | [1] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of targeted anticancer agents. Its utility in modern cross-coupling chemistry, particularly the Buchwald-Hartwig amination, allows for the efficient construction of complex kinase inhibitors like GSK2636771. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and development to utilize this important intermediate in the creation of novel therapeutics targeting critical oncogenic pathways. The continued exploration of new coupling partners with this scaffold holds significant promise for the development of the next generation of selective and potent anticancer drugs.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [guidechem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling. Specifically, we will address the unique challenges and optimization strategies when using the nitrogen-rich heterocyclic substrate, 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine . This electron-deficient, multi-nitrogen system can present challenges related to catalyst inhibition and competing side reactions. This document provides a structured troubleshooting guide to navigate these complexities and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than with simple aryl halides?
A1: The primary challenge stems from the substrate itself. The pyrazolo[3,4-b]pyridine core contains multiple basic nitrogen atoms. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the catalytic cycle and reducing reaction rates and yields.[1][2][3][4] Furthermore, the unprotected N-H group can participate in acid-base chemistry that may interfere with the reaction.[2]
Q2: What is the single most critical parameter to control in this specific reaction?
A2: The choice of the catalyst system (palladium precursor and, more importantly, the ligand) is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the catalyst poisoning effect of the nitrogen heterocycle.[5] Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands is often necessary to shield the palladium center, promote the desired catalytic cycle, and prevent deactivation.[2][3][5]
Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?
A3: This involves a trade-off between reactivity and stability.
-
Boronic acids are generally more reactive and can lead to faster reaction times.[6] However, they are often less stable and more susceptible to side reactions like protodeboronation, especially under the basic, aqueous conditions of the reaction.[6][7]
-
Boronate esters (like pinacol esters) offer significantly enhanced stability, making them easier to handle, purify, and store.[6][8] While they can be less reactive, their stability often leads to more reproducible results and higher isolated yields in complex syntheses by minimizing decomposition of the coupling partner.[6] For challenging substrates, starting with the more stable boronate ester is often a prudent choice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or is giving very low conversion to the desired product. I've confirmed the integrity of my starting materials. What should I investigate first?
A: Low yield is the most common issue and typically points to a suboptimal catalyst system or reaction conditions for this specific substrate class.
Causality & Solutions:
-
Catalyst Poisoning/Deactivation: As mentioned, the nitrogen atoms in your pyrazolopyridine substrate are likely inhibiting your catalyst. The ubiquitous Pd(PPh₃)₄ is often not robust enough.[5]
-
Solution: Switch to a more robust catalyst system. Use palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands. These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed.[2][4]
-
| Catalyst/Ligand System | Rationale & Key Advantages |
| Pd₂(dba)₃ / SPhos or XPhos | The "Buchwald ligands" are industry standard for challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination while resisting catalyst poisoning.[2][5] |
| [Pd(allyl)Cl]₂ / cataCXium® A | Another class of bulky phosphine ligands effective for heteroaryl couplings. |
| PEPPSI™-IPr or other Pd-NHC Precatalysts | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable and active catalysts, often effective where phosphine ligands fail.[5] |
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] Its strength, solubility, and cation can dramatically impact the outcome.[10]
-
Solution: Screen different bases. While K₂CO₃ is a common choice, stronger, non-nucleophilic bases are often required for difficult couplings.
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for nitrogen-rich heterocycles. Its strength and solubility in mixed aqueous solvents are highly effective.[10]
-
Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that can accelerate sluggish reactions. Its cost can be a factor.
-
Organic Bases (e.g., DBU, DIPEA): Can be useful if your substrate has base-sensitive functional groups, though they are generally less common for this application.[10]
-
-
-
Suboptimal Solvent System: The solvent must solubilize all components (the organic substrate, the aqueous base, and the catalyst). Poor solubility can halt the reaction.[4]
Issue 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm isolating significant impurities alongside my product. The main contaminants seem to be debrominated starting material and a homocoupled boronic acid dimer.
A: This points to competing reaction pathways that are consuming your reagents. These side reactions are common in Suzuki couplings and can often be suppressed by carefully tuning the conditions.
Causality & Solutions:
-
Protodeboronation: This is the loss of the boron group from your boronic acid, replaced by a proton from the solvent (e.g., water).[4] It is a major competing pathway, especially with electron-deficient or unstable heteroaryl boronic acids.[7][13]
-
Solution:
-
Use a Boronate Ester: As discussed, pinacol esters are much more stable and less prone to protodeboronation.[6][8]
-
Minimize Water: Use the minimum amount of water necessary to dissolve the base.
-
Use a Milder Base: Strong bases like hydroxides can accelerate protodeboronation.[5] K₃PO₄ or CsF are often better choices.
-
Lower Temperature: Higher temperatures can increase the rate of this side reaction.
-
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid (R-B(OH)₂ → R-R) or two molecules of your halide. The homocoupling of boronic acids is often promoted by the presence of oxygen.[4][14]
-
Solution:
-
Thorough Degassing: This is critical. Before heating, ensure your reaction mixture is rigorously degassed to remove all traces of oxygen. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[12][15]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.[5]
-
-
-
Dehalogenation: This is the replacement of the iodine on your pyrazolopyridine with a hydrogen atom. This can occur after oxidative addition if a hydride source is available, followed by reductive elimination.[16]
-
Solution:
-
Avoid certain solvents/bases: Alcohols or amine bases can sometimes act as hydride donors.[16] If dehalogenation is a major issue, stick to aprotic solvents and inorganic bases.
-
Optimize Ligand: A well-chosen ligand can promote the desired reductive elimination of the product over the dehalogenated side product.
-
-
Issue 3: Reaction Fails to Initiate or Turns Black Immediately
Q: As soon as I heat my reaction, the solution turns black, and I see no product formation. What is happening?
A: A rapid formation of a black precipitate is often indicative of palladium black, which is agglomerated, inactive Pd(0) nanoparticles.[14][17] This signifies rapid catalyst decomposition and is a severe form of catalyst deactivation.
Causality & Solutions:
-
Ligand Failure: The phosphine ligand may be degrading at the reaction temperature, or it is not effectively stabilizing the Pd(0) species, leading to aggregation.
-
Impure Reagents: Impurities in solvents or starting materials can act as potent catalyst poisons.[17]
-
Solution: Use high-purity, degassed solvents. Ensure your this compound and boronic acid/ester are pure. Recrystallization or chromatographic purification of starting materials may be necessary.
-
-
Presence of Oxygen: As mentioned, oxygen can lead to undesirable oxidative pathways that degrade the catalyst.
-
Solution: Re-evaluate your inert atmosphere technique. Ensure all reagents are added under an inert gas stream and that the reaction vessel is properly sealed and maintained under positive pressure.[5]
-
Visualized Workflows and Mechanisms
Suzuki Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting, as each step has unique requirements. The reaction begins with an active Pd(0) species.[18]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common problems encountered during the reaction optimization.
Caption: Fig 2: A decision tree for troubleshooting.
Detailed Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[2]
-
1,4-Dioxane and Water (e.g., 4:1 v/v)[2]
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5][19]
-
Solvent Addition: Prepare the dioxane/water solvent mixture. Degas it by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting iodide. Reactions are typically complete within 5-24 hours.[2][20]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[20]
Protocol 2: Microwave-Assisted Procedure
Microwave irradiation can dramatically reduce reaction times and is excellent for rapid screening of conditions.[21][22]
Materials:
-
Same reagents as Protocol 1, but amounts scaled down for a 2-5 mL microwave vial.
-
Microwave reactor vial with a snap cap or crimp seal.
-
Microwave reactor.
Procedure:
-
Vial Preparation: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for initial screening).[19][20]
-
Solvent Addition: Add the solvent system (e.g., 2-4 mL of DME/H₂O 3:1).[20]
-
Sealing: Purge the vial headspace with argon for 1 minute, then quickly seal the vial.
-
Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 110-140 °C for 10-30 minutes.[19][23]
-
Work-up and Purification: After cooling to room temperature, work up and purify the product as described in steps 6-8 of the conventional protocol.
References
- 1. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the dedicated technical support guide for 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1630907-17-3).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, but the lability of the carbon-iodine bond can present challenges.[3] This guide provides in-depth, field-tested solutions to the common problem of deiodination, ensuring the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with my this compound reactions?
A1: Deiodination is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, yielding 5-methyl-1H-pyrazolo[3,4-b]pyridine as a byproduct.[4] This side reaction reduces the yield of your desired coupled product and introduces a significant purification challenge due to the similar polarity of the byproduct and starting material.
The core issue stems from two factors:
-
Bond Weakness: The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making it the most susceptible to cleavage.[5]
-
Substrate Electronics: N-heterocyclic halides, such as your pyrazolo[3,4-b]pyridine, are often electron-deficient. This electronic nature can make them more prone to side reactions like dehalogenation, particularly in palladium-catalyzed cross-coupling reactions.[6]
Q2: How can I quickly detect if deiodination is occurring in my reaction?
A2: The most reliable methods for detecting the deiodinated byproduct are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC). You should look for a mass peak corresponding to the deiodinated species (C7H7N3), which has a molecular weight of approximately 145.15 g/mol , alongside your starting material (MW: 259.05 g/mol )[1] and desired product. Thin Layer Chromatography (TLC) can also be indicative; the deiodinated byproduct will likely have a different Rf value, but co-elution is possible, making LC-MS the gold standard for confirmation.[4]
Q3: What is the primary chemical mechanism behind deiodination in cross-coupling reactions?
A3: In palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the most accepted mechanism involves the premature formation of a palladium-hydride (Pd-H) species.[6][7] This Pd-H intermediate can intercept the catalytic cycle. Instead of undergoing transmetalation or other desired steps, the Ar-Pd-I intermediate can react with the Pd-H species, leading to reductive elimination of the deiodinated arene (Ar-H).
Sources of the problematic hydride can include:
-
Solvents: Alcohols or residual water. DMF and dioxane can also decompose at high temperatures to generate hydride sources.[4][8]
-
Bases: Amine bases (e.g., triethylamine) or alkoxide bases can generate Pd-H species.[4][7]
-
Reagents: Boronic acids in Suzuki coupling can sometimes contribute to protodeboronation, which can indirectly lead to dehalogenation pathways.
Troubleshooting Guide: Minimizing Deiodination
This section provides actionable strategies to mitigate deiodination, categorized by key reaction parameters. The goal is to accelerate the rate of the desired productive coupling relative to the rate of the undesired deiodination side reaction.
Logical Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving deiodination issues.
Caption: A systematic workflow for troubleshooting deiodination.
Catalyst and Ligand Selection: The First Line of Defense
The choice of ligand is paramount. The ligand's steric and electronic properties directly influence the stability of the palladium intermediates and the relative rates of reductive elimination versus deiodination.
Core Principle: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective. They promote rapid oxidative addition and reductive elimination, shortening the lifetime of intermediates that could be intercepted by Pd-H species.[6]
| Ligand Type | Examples | Rationale for Use |
| Biarylphosphines | XPhos, SPhos, RuPhos | Sterically demanding, promoting fast reductive elimination. Often the best starting point for challenging substrates.[6] |
| Dialkylphosphines | tBuXPhos, cataCXium® A | Highly electron-donating, stabilizing the Pd(0) state and accelerating oxidative addition. |
| N-Heterocyclic Carbenes | IPr, SImes | Strong sigma-donors that form very stable Pd-complexes, often preventing catalyst decomposition that can lead to side reactions. |
| Traditional Ligands | PPh3, dppf | While common, these can sometimes be less effective for electron-poor N-heterocycles and may lead to more dehalogenation.[8] |
Recommendation: If you are observing deiodination with a standard catalyst like Pd(PPh3)4, switch to a pre-catalyst system featuring a modern biarylphosphine ligand (e.g., XPhos G3 Palladacycle).
Base Selection: Avoiding Hydride Donors
The base is critical not only for activating the coupling partner but also as a potential source of hydrides.
Core Principle: Avoid strong alkoxide bases and amine bases if deiodination is observed. Milder, non-nucleophilic inorganic bases are generally preferred.[6]
| Base Class | Examples | Potential for Deiodination | Recommendation |
| Carbonates | Cs2CO3, K2CO3 | Low to Moderate | Excellent first choice. Cs2CO3 is often superior but more expensive. |
| Phosphates | K3PO4 | Low | A very effective and commonly used base, particularly in Suzuki couplings.[4] |
| Amines | TEA, DIPEA | High | Often act as hydride sources, especially at elevated temperatures. Avoid if possible.[4] |
| Alkoxides | NaOtBu, KOtBu | High | Can promote dehalogenation and other side reactions. Use with caution. |
Solvent Choice: An Inert Reaction Medium
The solvent should not participate in the reaction by acting as a hydrogen donor.
Core Principle: Use anhydrous, aprotic solvents.
| Solvent | Suitability | Comments |
| Toluene, Dioxane, THF | High | Generally preferred aprotic solvents.[4][6] Ensure they are anhydrous. |
| DMF, NMP, DMAc | Moderate | Can be effective but may decompose at high temperatures (>120 °C) to form amine byproducts that act as hydride sources.[4][8] |
| Alcohols (MeOH, EtOH) | Low | Protic solvents that are known hydride donors. Avoid unless required by a specific protocol, and even then, use with caution.[6] |
Pro-Tip: If a reaction in DMF shows significant deiodination, switching to toluene or dioxane is a logical first step to troubleshoot the issue.[4][8]
Visualizing the Mechanistic Problem
The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction and highlights how the formation of a Palladium-Hydride species leads to the undesired deiodination byproduct.
Caption: The desired catalytic cycle (blue) vs. the deiodination side-pathway (red).
Exemplary Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol incorporates the best practices discussed above for coupling this compound with a generic arylboronic acid.
Objective: To synthesize 3-Aryl-5-methyl-1H-pyrazolo[3,4-b]pyridine while minimizing the formation of the 5-methyl-1H-pyrazolo[3,4-b]pyridine byproduct.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
XPhos G3 Palladacycle (0.02 eq, 2 mol%)
-
Potassium Phosphate (K3PO4), finely ground (3.0 eq)
-
Anhydrous Toluene (solvent)
-
Anhydrous Water or 1,4-Dioxane (co-solvent, if needed for solubility)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K3PO4 (3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong stream of inert gas (Argon or Nitrogen), add the XPhos G3 Palladacycle (0.02 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the starting iodide.
-
Degassing: Seal the vessel and thoroughly degas the mixture. This is a critical step. Use one of the following methods:
-
Freeze-Pump-Thaw: For best results, perform three cycles of freezing the mixture in liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.
-
Inert Gas Sparging: Bubble argon or nitrogen gas through the solution for 15-20 minutes.[6]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via LC-MS. Check for the disappearance of starting material and the ratio of desired product to the deiodinated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Purification of Cross-Coupling Products of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a diverse range of therapeutic agents. Its utility stems from the strategic placement of the iodine atom at the 3-position, which provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While these reactions are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, the subsequent purification of the desired products presents a significant bottleneck for many researchers. This guide is designed to serve as a technical resource, providing direct answers to common purification challenges and offering field-proven troubleshooting strategies to enhance purity, yield, and efficiency in your workflow.
Section 1: Understanding the "Usual Suspects" - Common Impurities & Initial Analysis
A successful purification strategy begins with a thorough understanding of what you are trying to remove. Before attempting any separation, a preliminary analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
Q1: What are the most common impurities I should expect in my crude reaction mixture after a cross-coupling reaction?
A1: Your crude product is a complex mixture. Beyond your desired product, you will likely encounter several of the following species:
-
Unreacted Starting Materials: Incomplete conversion will leave residual this compound and your coupling partner (e.g., boronic acid, alkyne, or amine).
-
Homocoupling Products: Your organometallic reagent (especially boronic acids in Suzuki couplings or terminal alkynes in Sonogashira couplings) can couple with itself to form dimers.[1][2][3]
-
Protodeborylation/Dehalogenation Products: The boronic acid can be hydrolyzed back to the corresponding arene, or the iodo-scaffold can be reduced, replacing the iodine with a hydrogen.[4]
-
Catalyst Residues: The palladium catalyst, often appearing as a fine black precipitate (palladium black), and its associated ligands (e.g., phosphines) or their oxides are common contaminants.[1][2]
-
Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and the resulting halide salts (e.g., NaI) are present in large quantities.
Q2: My TLC plate shows multiple spots. How can I tentatively identify them before starting a column?
A2: A well-run TLC is your roadmap for purification. Spot your crude reaction mixture alongside your starting materials (the iodo-scaffold and the coupling partner) on the same plate.
-
Polarity Rules: The 3-iodo starting material is typically less polar than many of its coupled products. Amine products from Buchwald-Hartwig reactions are often significantly more polar and may streak.
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate (KMnO₄) can help visualize non-UV active compounds like certain aliphatic coupling products or impurities.
-
Example: In a Suzuki coupling, the product will have a different Rf value than the iodo-scaffold and the boronic acid. The homocoupled boronic acid dimer will also have its own distinct spot. By comparing the crude lane to the starting material lanes, you can account for several spots immediately.
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the workhorse for purifying cross-coupling products.[5][6] However, the unique properties of the pyrazolo[3,4-b]pyridine core and the nature of the reaction impurities can lead to specific challenges.
Q1: My desired product is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a common problem when the polarity of the product and an impurity (often the starting material or a homocoupled byproduct) are very similar.
-
Optimize Your Solvent System: The goal is to find a solvent system where your desired product has an Rf of ~0.3 on the TLC plate.[6] If separation is poor in a standard Hexane/Ethyl Acetate system, try switching solvents to alter the selectivity. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small percentage of Methanol can change the elution order.
-
Employ a Shallow Gradient: Instead of a steep, linear gradient, use a shallow gradient around the elution point of your compound. This increases the effective column length and improves the separation of closely eluting spots.
-
Consider a Different Stationary Phase: If your compound is basic (e.g., an amine product), it may interact strongly with the acidic silica gel, causing streaking. Consider using neutral alumina or deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.1-1%).[6] For highly polar compounds, reversed-phase (C18) flash chromatography can also be an effective alternative.[5]
Q2: I see a persistent black/grey color at the top of my column and in some fractions. What is it and how do I get rid of it?
A2: This is almost certainly residual palladium catalyst.[1][2] Even small amounts can contaminate your final product and interfere with subsequent biological assays.
-
Pre-Column Filtration: Before loading your crude material onto the column, dissolve it in a suitable solvent (e.g., DCM or EtOAc) and filter it through a plug of Celite® or silica gel.[7][8] This will remove the majority of the insoluble palladium black.
-
Palladium Scavengers: For more stubborn cases, specialized palladium scavengers can be employed. These are typically silica- or polymer-based materials functionalized with thiol or isocyanide groups that chelate strongly to palladium.[9][10][11] Stirring the crude product solution with a scavenger resin for a few hours before filtration can dramatically reduce palladium levels.[9][10]
Q3: My product, an amine from a Buchwald-Hartwig reaction, is streaking badly on the TLC and column. What's the cause and the solution?
A3: The basic nitrogen atom in your amine product is interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and streaking.
-
Use a Basic Modifier: Add a small amount of a volatile base, like triethylamine (Et₃N) or pyridine (0.1-1%), to your eluent system.[6] This base will compete for the acidic sites on the silica, allowing your product to elute cleanly.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent (like EtOAc) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your now-pure product back into an organic solvent. This is a highly effective way to remove non-basic impurities.
-
Specialized Columns: Consider using an amine-functionalized silica column, which is specifically designed to prevent these unwanted interactions.
Section 3: Alternative & Advanced Purification Strategies
Q1: Column chromatography is resulting in low yield due to product loss. When is recrystallization a good alternative?
A1: Recrystallization is an excellent and often preferred method for purifying solid compounds when applicable, as it can deliver highly pure material with minimal solvent waste.[12][13][14][15] It is a viable option when:
-
Your product is a solid at room temperature.
-
You can find a suitable solvent system: The ideal solvent will dissolve your product poorly at room temperature but completely at an elevated temperature.[12] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).[13]
The process involves dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.[14][16]
Q2: I need my compound to be >99.5% pure for a critical biological assay. My initial purification is not sufficient. What should I do?
A2: When exceptionally high purity is required, preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard.[17][18][19][20] While more resource-intensive than flash chromatography, Prep HPLC offers significantly higher resolving power, capable of separating even very closely related impurities.[21] It is widely used in the pharmaceutical industry to isolate active pharmaceutical ingredients (APIs) and purify intermediates where purity is paramount.[17][18][19]
Section 4: Protocols & Workflows
Data Summary: Typical Elution Characteristics
| Compound Type | Typical Rf (Hexane/EtOAc) | Polarity | Notes |
| This compound | 0.5 - 0.7 (in 3:1 Hex/EtOAc) | Low-Medium | Starting material. |
| Suzuki Product (e.g., Aryl-substituted) | 0.3 - 0.6 (in 3:1 Hex/EtOAc) | Medium | Polarity is highly dependent on the coupled aryl group. |
| Sonogashira Product (e.g., Alkyne-substituted) | 0.4 - 0.6 (in 3:1 Hex/EtOAc) | Medium | Similar polarity to Suzuki products. |
| Buchwald-Hartwig Product (e.g., Amine-substituted) | 0.1 - 0.4 (in 1:1 Hex/EtOAc) | Medium-High | Often requires a more polar eluent and may streak. |
| Phosphine Oxide Ligand Byproduct | 0.0 - 0.2 (in 3:1 Hex/EtOAc) | High | A common polar impurity. |
Experimental Protocol: Standard Flash Chromatography Purification
-
Preparation of Crude Sample: After aqueous workup, concentrate the crude reaction mixture under reduced pressure. To remove residual palladium, dissolve the crude oil in DCM, add a spatula tip of Celite®, and filter the mixture through a small cotton plug in a Pasteur pipette, washing with additional DCM. Concentrate the filtrate to dryness.
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product). Concentrate this slurry to a dry, free-flowing powder.
-
Column Packing: Select a column size appropriate for your sample amount. Pack the column with silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane/EtOAc).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity solvent, gradually increasing the polarity according to your predetermined gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualization: General Purification Workflow
Caption: Decision workflow for purifying cross-coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Recrystallization [sites.pitt.edu]
- 13. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. scispace.com [scispace.com]
- 16. praxilabs.com [praxilabs.com]
- 17. agilent.com [agilent.com]
- 18. gilson.com [gilson.com]
- 19. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 20. welch-us.com [welch-us.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Cross-Coupling of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Here is the technical support center with troubleshooting guides and FAQs:
Welcome to the technical support center for optimizing Sonogashira reactions with N-heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of coupling reactions involving 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guide: Addressing Low to No Product Yield
Low or nonexistent yield is the most common issue in cross-coupling reactions. The pyrazolo[3,4-b]pyridine core presents unique challenges due to the potential for the nitrogen lone pairs to coordinate with and inhibit the palladium catalyst.[1][2] A systematic approach is essential for diagnosing the root cause.
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of checks to identify and resolve the underlying problem efficiently.
Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.
Recommended Starting Conditions for Parameter Screening
For a challenging substrate like this compound, systematic screening of reaction parameters is crucial.[1] The table below provides recommended starting points for optimization.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Pd Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | PdCl₂(PPh₃)₂ is air-stable but requires in situ reduction.[3][4] Pd₂(dba)₃ is a Pd(0) source but more air-sensitive. |
| Ligand | SPhos or XPhos (2x mol of Pd) | Bulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition by the substrate's nitrogen atoms and promote reductive elimination.[1][2] |
| Cu(I) Source | CuI (5-10 mol%) OR Copper-Free | CuI accelerates the reaction but is the primary cause of alkyne homocoupling (Glaser coupling).[3][4] If homocoupling is observed, switching to a copper-free protocol is the most effective solution.[2][4] |
| Base | DIPEA or Et₃N (2-3 equiv.) OR K₂CO₃ / Cs₂CO₃ (2 equiv.) | Amine bases are standard and often act as a solvent.[3][5] They must be anhydrous.[4] Inorganic bases are often used in copper-free systems.[5] |
| Solvent | DMF, THF, or Acetonitrile (MeCN) | The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation and Glaser coupling.[2][4] |
| Temperature | Room Temperature to 60 °C | Aryl iodides are highly reactive and often couple at room temperature.[3][4] Gentle heating may be required, but temperatures >80°C can accelerate catalyst decomposition into inactive palladium black.[1] |
Baseline Experimental Protocol: Sonogashira Coupling
This protocol provides a robust starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., Et₃N or DIPEA, 3.0 equiv)
Procedure:
-
Vessel Preparation: Add the this compound, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to ensure a completely anaerobic environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent followed by the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe. A slow addition can help minimize alkyne homocoupling.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed after 2-4 hours, gradually heat the reaction to 50-60 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black and stalls. What is happening and how can I prevent it?
A1: The formation of a black precipitate is indicative of palladium black, which consists of aggregated, inactive palladium(0) particles.[1] This catalyst decomposition is a common deactivation pathway.
-
Causality: For N-heterocyclic substrates like yours, this often occurs when the ligand is not bulky enough to protect the palladium center. The substrate can coordinate too strongly, leading to instability and aggregation. Excessively high temperatures can also accelerate this process.[1]
-
Solutions:
-
Use Appropriate Ligands: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1] These create a sterically hindered environment around the palladium, preventing aggregation and discouraging inhibition by the substrate's nitrogen atoms.
-
Control Temperature: Avoid excessive heating. Since aryl iodides are highly reactive, start at room temperature and only heat gently (e.g., to 50-60 °C) if necessary.[3]
-
Check Ligand Ratio: Ensure you are using a sufficient ligand-to-palladium ratio (typically 2:1 for monoligated Pd(0) formation from a Pd(II) source). An insufficient amount of ligand can leave the palladium center exposed.[1]
-
Q2: I am observing a significant amount of a side product that corresponds to the dimer of my starting alkyne. How can I minimize this?
A2: You are observing the result of Glaser-Hay homocoupling, a common and often frustrating side reaction in Sonogashira couplings.[4]
-
Causality: This side reaction is almost exclusively promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3] The copper acetylide intermediate, instead of transmetalating to palladium, reacts with another oxidized copper acetylide species.
-
Solutions:
-
Switch to a Copper-Free Protocol: This is the most definitive solution.[6] Numerous modern Sonogashira protocols operate efficiently without a copper co-catalyst, completely eliminating the primary pathway for Glaser coupling.[3][7] These protocols often require a slightly different base (e.g., Cs₂CO₃) or a more active catalyst system.[8]
-
Ensure Rigorous Anaerobic Conditions: If you must use copper, oxygen exclusion is critical.[4] Use a robust degassing technique for your solvent, such as multiple freeze-pump-thaw cycles, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[2]
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-2 mol%).
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, favoring the bimolecular cross-coupling with the aryl iodide over the homocoupling pathway.[2][4]
-
Q3: Can you explain the roles of the different components in the reaction via the catalytic cycle?
A3: Certainly. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding this mechanism is key to troubleshooting.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle (Left):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides.[10]
-
Transmetalation: The alkyne group is transferred from the copper acetylide to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The desired product is formed as the aryl and alkynyl groups couple together, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
-
-
Copper Cycle (Right):
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Troubleshooting for Heck Reactions with 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I understand that coupling N-heterocyclic substrates like 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine can present unique challenges not encountered with simpler aryl halides. This guide is structured to provide direct, actionable solutions to common failures, explaining the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Heck reaction shows no conversion. My starting material is fully recovered. What are the most likely causes?
Answer: A complete lack of reactivity in a Heck reaction with a substrate like this compound almost always points to rapid catalyst deactivation or failure to form the active catalytic species. The primary culprits are the nitrogen atoms within your heterocyclic core.
-
Root Cause 1: Catalyst Poisoning by Nitrogen Coordination. The lone pair of electrons on the pyridine nitrogen of your substrate can act as a ligand, coordinating strongly to the palladium center.[1][2] This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired reaction, effectively "poisoning" it. Electron-deficient heterocycles are particularly prone to this issue.
-
Root Cause 2: Failure of Pre-catalyst Reduction. Many Heck protocols use a stable Palladium(II) pre-catalyst, such as Palladium(II) Acetate (Pd(OAc)₂).[3] This must be reduced in situ to the catalytically active Palladium(0) species to initiate the cycle by oxidatively adding to your iodo-substrate.[4][5][6] If the reaction conditions do not favor this reduction, the catalytic cycle never begins.
-
Root Cause 3: Presence of Oxygen. The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can rapidly oxidize it back to inactive Pd(II) species.[1][7]
Actionable Solutions:
-
Ligand Selection is Critical: To counteract nitrogen coordination, you must use a ligand that is both bulky and electron-rich. This ligand will sterically shield the palladium center, preventing the substrate's nitrogen from binding, and electronically favor the key steps of the catalytic cycle.[1][8]
-
Ensure Inert Conditions: Rigorously degas all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Consider Your Palladium Source: While Pd(OAc)₂ is common, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes bypass issues with the initial reduction step. However, be aware that Pd(0) sources are generally less stable.
Q2: My reaction starts but quickly stalls, and I see a black precipitate forming. What is this, and how do I prevent it?
Answer: The black precipitate is almost certainly Palladium black , which consists of aggregated, inactive palladium metal particles.[1][7] Its appearance is a definitive sign of catalyst decomposition and is a primary reason for stalled reactions and low yields.
-
Cause 1: Insufficient Ligand Stabilization. The ligand's job is to form a stable, soluble complex with the Pd(0) atom. If the ligand concentration is too low, or if the ligand itself is not robust enough for the reaction conditions, the "naked" Pd(0) atoms will agglomerate and precipitate out of solution.[1]
-
Cause 2: Excessive Temperature. While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways faster than the productive catalytic cycle.[1][11]
-
Cause 3: Poor Solvent Choice. The solvent must keep all components, especially the active catalyst complex, fully solvated throughout the reaction.[11][12][13]
Actionable Solutions:
-
Optimize the Ligand-to-Palladium Ratio: A standard ratio is often 2:1 (Ligand:Pd), but for challenging substrates, increasing this to 4:1 can provide extra stabilization and prevent decomposition.
-
Conduct a Temperature Screen: If you are running the reaction at a high temperature (e.g., >120 °C), try lowering it in 10-15 °C increments. An optimal temperature balances reaction rate with catalyst stability.
-
Re-evaluate Your Solvent: Ensure your solvent (e.g., DMF, Dioxane, NMP) is of high quality and anhydrous. If solubility is an issue, consider a different solvent system. Dipolar aprotic solvents are generally preferred for Heck reactions.[8][12]
Q3: I'm getting a low yield of my desired product, but I also see significant side products like de-iodinated starting material. How can I improve selectivity?
Answer: The formation of side products indicates that while your catalyst is active, it is engaging in undesired reaction pathways. For this specific substrate, de-iodination is a common problem.
-
Root Cause: Proto-deiodination. This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source (like trace water or the conjugate acid of your amine base) before it can react with the alkene. This regenerates the pyrazolopyridine ring without the iodine.
Actionable Solutions:
-
Base Selection: The choice of base is paramount. It must be strong enough to neutralize the HI generated in the final step of the cycle but not so basic or nucleophilic that it promotes side reactions.[4][5]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all reagents thoroughly. Trace water can be a significant proton source leading to dehalogenation.
-
Increase Alkene Concentration: According to Le Châtelier's principle, increasing the concentration of your alkene coupling partner can favor the desired migratory insertion step over the undesired proto-deiodination pathway. Try increasing the equivalents of your alkene from 1.1 to 1.5 or 2.0.
Systematic Optimization Protocol
When troubleshooting, change only one variable at a time. A systematic screening approach is the most efficient path to a successful reaction.
Table 1: Recommended Screening Parameters for the Heck Reaction of this compound
| Parameter | Initial Condition | Variables to Screen (in order of priority) | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%), PdCl₂(dppf) | Test different oxidation states and pre-formed complexes. |
| Ligand | PPh₃ (4 mol%) | 1. XPhos (4 mol%) 2. SPhos (4 mol%) 3. IPr (NHC ligand, 4 mol%) | Crucial for preventing catalyst poisoning by the N-heterocycle.[1][2] |
| Base | Et₃N (2.5 eq) | 1. K₂CO₃ (2.5 eq) 2. Cs₂CO₃ (2.5 eq) 3. KOAc (3.0 eq) | Inorganic bases often improve yield and reduce side reactions.[11][14] |
| Solvent | DMF | Dioxane, NMP, DMA | Affects solubility, catalyst stability, and reaction rate.[12][13] |
| Temperature | 100 °C | 80 °C, 120 °C | Balances reaction kinetics against catalyst decomposition.[1][11] |
Visualization of Key Processes
The Heck Catalytic Cycle
To effectively troubleshoot, it is essential to understand the main steps of the reaction you are trying to facilitate.
Caption: The catalytic cycle for the Heck reaction, detailing the key stages from catalyst activation to product formation.[4][5]
Troubleshooting Workflow for Failed Reactions
Use this decision tree to guide your experimental plan when faced with a failed reaction.
Caption: A logical workflow for diagnosing and solving common Heck reaction failures.
Mechanism of Catalyst Deactivation vs. Protection
This diagram illustrates the critical role of a bulky ligand in preventing catalyst poisoning.
Caption: Steric shielding by a bulky ligand prevents substrate coordination and catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for catalyst poisoning issues encountered when using 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine in catalytic reactions. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you navigate these complex challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding catalyst deactivation with this specific substrate.
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or showing low conversion?
A1: Low or no conversion in cross-coupling reactions involving this compound is a frequent challenge. The primary causes are often related to catalyst deactivation through two main poisoning mechanisms:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][2] This is a well-documented issue with nitrogen-containing heterocycles.[2]
-
Iodide Inhibition: Iodide, being a soft ligand, can form strong bonds with the soft palladium metal center.[3] This can lead to the formation of inactive palladium-iodide species, such as bridged dimers, which can halt the catalytic cycle.[3] This is particularly problematic in certain reactions like Buchwald-Hartwig aminations.[3]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can often indicate catalyst deactivation. Key signs include:
-
A significant slowdown or complete halt in the reaction rate.
-
A change in the color of the reaction mixture, often to a darker color or the formation of a black precipitate (palladium black), which signifies catalyst decomposition.[1][4]
-
The need for progressively higher catalyst loadings to achieve the same conversion.[5]
Q3: Are certain types of cross-coupling reactions more susceptible to poisoning with this substrate?
A3: Yes, the susceptibility to catalyst poisoning can vary depending on the reaction type. For instance, Buchwald-Hartwig aminations have been noted to be particularly sensitive to iodide inhibition.[3] However, with the development of modern, bulky phosphine ligands, many of these challenges can be overcome.[3] Reactions like Suzuki-Miyaura and Sonogashira couplings are generally feasible with iodo-heterocycles, but still require careful optimization to mitigate poisoning effects.[6][7][8]
Q4: Can impurities in my starting material or reagents cause catalyst poisoning?
A4: Absolutely. Impurities in the this compound, coupling partner, solvents, or base can act as catalyst poisons.[5][9] It is crucial to use high-purity reagents and anhydrous, degassed solvents to minimize these external sources of deactivation.[1][4][5][9] Water and oxygen are particularly detrimental as they can oxidize the active Pd(0) catalyst.[1][5][10]
Section 2: Troubleshooting Guide - Low or No Product Formation
This section provides a systematic approach to troubleshooting and optimizing your reaction when faced with low or no product yield.
Issue: The reaction has stalled, and analysis shows a significant amount of unreacted this compound.
This is a classic symptom of catalyst deactivation. The following workflow will guide you through a logical sequence of troubleshooting steps.
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][5] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Screen Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and preventing coordination by the pyrazolo-pyridine substrate.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can shield the metal center, promoting the desired catalytic cycle over deactivating pathways.[9]
-
Action: If you are using a simple ligand like PPh₃, switch to a more sterically demanding and electron-rich ligand. A ligand screening is often the most effective first step.
-
-
Re-evaluate Base and Solvent:
-
Base Selection: A strong base can sometimes lead to side reactions or degradation of sensitive substrates, which can poison the catalyst.[1] Consider screening weaker bases (e.g., K₂CO₃, K₃PO₄) to find an optimal balance.[1][9]
-
Solvent Choice: Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and DMF.[4][9]
-
-
Adjust Catalyst System:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading from the typical 1-2 mol% up to 5 mol%.[9]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂), use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst.[4][9] This ensures a higher initial concentration of the active catalyst.
-
-
Optimize Temperature:
-
Check Reagent Purity:
-
Action: Purify the this compound and the coupling partner via recrystallization or column chromatography to remove potential catalyst poisons.[9]
-
Section 3: Key Experimental Protocols
The following protocols provide a robust starting point for common cross-coupling reactions with this compound.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a good starting point and may require optimization based on the specific boronic acid used.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1 equivalent), the boronic acid or ester (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for a Sonogashira Coupling
This protocol is adapted for the coupling of terminal alkynes.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).[8]
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv) and a suitable base (e.g., Et₃N or DIPA, 2-3 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Data Summary: Recommended Starting Conditions
| Reaction Type | Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N (2) | THF / DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu or Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 |
This table provides general starting points. Optimization is highly recommended for each specific substrate combination.
Section 4: Mechanistic Insights into Catalyst Poisoning
Understanding the "why" behind catalyst deactivation is key to developing effective solutions.
The Dual Threat: Pyridine and Iodide
The this compound molecule presents a dual challenge to palladium catalysts.
Caption: Catalyst poisoning pathways interrupting the catalytic cycle.
-
Pyridine Nitrogen Coordination: The Lewis basic nitrogen of the pyridine ring can coordinate to the electron-deficient palladium center, forming a stable palladacycle.[1] This complex is often too stable to re-enter the catalytic cycle, effectively sequestering the active catalyst.[1] The use of bulky ligands helps to sterically hinder this interaction.
-
Iodide Inhibition: After oxidative addition of the C-I bond to Pd(0), an LₙPd(Ar)(I) intermediate is formed. While this is a necessary step, excess iodide in the reaction mixture (from the substrate or as an additive) can lead to the formation of inactive palladium-iodide species.[3] For example, two of these intermediates can dimerize to form a bridged iodo-dimer, which is catalytically inactive.[3]
By understanding these deactivation mechanisms, researchers can make more informed decisions about ligand choice, base selection, and overall reaction setup to ensure successful and reproducible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
A Senior Application Scientist's Guide to Navigating the Critical Role of the Base
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination for the synthesis of N-aryl pyrazolo[3,4-b]pyridine derivatives. Our focus is to provide in-depth, field-proven insights into one of the most critical and often misunderstood variables in this reaction: the choice of base. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and materials science.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction, especially with electron-rich and potentially coordinating heteroaryl halides like 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, is profoundly dependent on a nuanced selection of reaction parameters. The base is not merely a proton scavenger; it is an active and influential component of the catalytic cycle.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the amination of this compound, with a specific focus on base-related challenges.
Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?
The base plays a crucial, multifaceted role in the catalytic cycle. Its primary function is to facilitate the deprotonation of the amine or the palladium(II)-amine complex that forms after oxidative addition of the aryl iodide to the Pd(0) catalyst.[3][4][5] This deprotonation generates the key palladium-amido intermediate. It is from this intermediate that reductive elimination occurs, forming the desired C-N bond and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.[3][6] Without the base, the catalytic cycle would stall at the palladium-amine adduct stage.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: My reaction is stalled or giving a low yield. How do I know if the base is the culprit and how do I fix it?
Low conversion is a common issue, and the base is a prime suspect. The problem typically falls into one of three categories: the base is too weak, the base is too strong, or the base has poor physical properties for the reaction conditions.
Caption: Troubleshooting workflow for base selection.
-
Scenario 1: The Base is Too Weak. If you observe significant amounts of unreacted starting material, your base may not be strong enough to deprotonate the amine complex efficiently. This is common when using weaker bases like potassium carbonate (K₂CO₃) with less acidic amines.
-
Scenario 2: The Base is Too Strong. The pyrazolo[3,4-b]pyridine core can be sensitive. Strong bases like NaOt-Bu can lead to decomposition of the starting material or product, or promote side reactions.[7][8] This often manifests as a dark, tarry reaction mixture and multiple unidentified spots on a TLC plate.
-
Solution: Decrease the basicity. If you suspect decomposition, switch from an alkoxide base to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. These offer much better functional group tolerance.[6]
-
-
Scenario 3: Physical Properties and Solubility. Many common inorganic bases (K₃PO₄, K₂CO₃) are poorly soluble in typical Buchwald-Hartwig solvents like toluene or dioxane.[7] The deprotonation step can become a solid-liquid phase transfer event, making the reaction highly sensitive to the base's particle size and the agitation rate.[7][9] This can lead to poor reproducibility, especially on scale-up.
-
Solution: To improve consistency with insoluble bases, you can grind the base to a fine powder before use or add a co-solvent. Alternatively, switching to a soluble base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes resolve the issue, provided your substrate is compatible.[6]
-
Q3: Which bases should I screen for the amination of this compound?
A systematic screening approach is the most effective way to identify the optimal base for your specific amine coupling partner. We recommend starting with a diverse set of bases that span a range of strengths and properties. For a heteroaryl iodide, which can be more sensitive than a simple aryl iodide, starting with weaker bases is often prudent.
| Base | Class | pKa (of conjugate acid) | Common Solvents | Key Considerations |
| NaOt-Bu | Strong Alkoxide | ~19[7] | Toluene, Dioxane, THF | Highest reaction rates, but incompatible with base-sensitive groups (esters, ketones, nitro).[6][7] |
| LHMDS | Strong Amide | ~26 | THF, Toluene | Soluble. Good for protic functional groups and low-temperature reactions. Air-sensitive.[6] |
| Cs₂CO₃ | Weak Inorganic | ~10[8] | Dioxane, DMF, Toluene | Excellent functional group tolerance. Good solubility for a carbonate. Can be expensive.[6][7] |
| K₃PO₄ | Weak Inorganic | ~12 | Toluene, Dioxane | Economical and offers great functional group tolerance. Often requires higher catalyst loading or longer times.[6] |
| K₂CO₃ | Weak Inorganic | ~10 | DMF, Toluene | Mild and cheap, but often results in slow reaction rates.[6] |
Q4: How does my choice of solvent affect the performance of the base?
Solvent and base are intrinsically linked.
-
In nonpolar solvents (e.g., toluene), the formation of charged intermediates is disfavored. Therefore, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[10][11]
-
In polar aprotic solvents (e.g., DMF), the dissociation of the iodide from the palladium complex is easier. However, the polar solvent and the base itself can coordinate to the palladium center, potentially forming an overly stable "resting state" that slows down or inhibits catalysis.[10][11]
This interplay is why the combination of a moderately nonpolar solvent like toluene or dioxane with an inorganic base is a classic and effective starting point for many Buchwald-Hartwig reactions.
Experimental Protocol: Base Screening
This protocol provides a standardized method for evaluating the effect of different bases on the amination of this compound with a model amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other amine of interest)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable ligand)
-
Bases for screening: NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃
-
Anhydrous Toluene
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon) manifold
Procedure (for one reaction vial):
-
Preparation: To a 4 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv).
-
Catalyst/Ligand: Add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).
-
Base Addition: Add the selected base (1.4 equiv). For example, for NaOt-Bu, add 13.5 mg. Repeat for other bases in separate vials.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen or argon for 5-10 minutes.
-
Solvent/Reagent Addition: Under an inert atmosphere, add anhydrous toluene (1.0 mL) followed by the amine (e.g., morpholine, 1.2 equiv).
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir for the designated reaction time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite, and analyze the crude mixture by LC-MS or ¹H NMR to determine the conversion to the desired product. Compare the results across the different bases.
This systematic approach will provide a clear, data-driven basis for selecting the optimal base for your specific transformation, minimizing trial and error and accelerating your research.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the analysis of 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and quality control professionals who utilize this important building block in pharmaceutical and materials science. Purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its assessment. This guide provides practical, in-depth solutions to common issues encountered during the NMR analysis of this compound and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound in CDCl₃?
-
NH Proton: A very broad singlet, typically observed far downfield, often >12 ppm. Its broadness and chemical shift are highly dependent on concentration and solvent.
-
H4 Proton: A singlet, expected in the aromatic region, likely around 7.0-7.5 ppm.
-
H6 Proton: A singlet, also in the aromatic region, typically downfield from H4, likely around 8.3-8.6 ppm.
-
CH₃ Proton: A sharp singlet, expected around 2.4-2.6 ppm.
Q2: I see a broad peak around 12-14 ppm in my ¹H NMR spectrum. What is it?
This is the characteristic signal for the N-H proton of the pyrazole ring.[1][2] Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. The exact chemical shift is sensitive to solvent, concentration, and temperature. In many DMSO-d₆ spectra of similar compounds, this peak can be even more pronounced.[3]
Q3: My NMR baseline is wavy and distorted. What causes this?
A distorted baseline is often a result of improper NMR acquisition parameters or sample preparation. Common causes include:
-
Receiver Gain Set Too High: This can lead to clipping of the Free Induction Decay (FID), causing baseline artifacts upon Fourier transformation.
-
Poor Shimming: Inhomogeneous magnetic field across the sample volume leads to broad lineshapes and a poor baseline.
-
Sample Concentration: Very high concentrations can lead to viscosity issues and problems with shimming.
-
Paramagnetic Impurities: Traces of paramagnetic metals can severely broaden signals and distort the baseline.
Recommended Action: Re-acquire the spectrum after auto-shimming the sample. If the problem persists, reduce the receiver gain and ensure your sample is fully dissolved and free of particulate matter.
Q4: Which NMR solvent is best, and what are the common residual peaks?
Chloroform-d (CDCl₃) and DMSO-d₆ are the most common solvents.
-
CDCl₃: Excellent for most organic compounds. The residual proton peak (CHCl₃) appears as a singlet at ~7.26 ppm. Water in CDCl₃ appears as a singlet around 1.56 ppm.[4]
-
DMSO-d₆: Useful for less soluble compounds and for clearly observing exchangeable protons like N-H. The residual proton peak (DMSO-d₅) is a quintet at ~2.50 ppm. Water in DMSO-d₆ appears as a broad singlet around 3.33 ppm.[4]
Troubleshooting Guide: Impurity Identification by NMR
This section addresses specific impurity signals you may encounter in your NMR spectrum.
Issue 1: Signals from Unreacted Starting Material
-
Symptom: You observe an additional set of aromatic signals and a methyl singlet, suggesting the presence of 5-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Causality: The iodination reaction has not gone to completion. This is common when using milder iodinating agents or insufficient reaction times.[5][6] The C3 position of the pyrazolo[3,4-b]pyridine core is electron-rich and susceptible to electrophilic substitution, but the reaction requires appropriate conditions to proceed fully.[7]
-
Identification: The most telling signal is the presence of a singlet for the H3 proton of the starting material, which is absent in the desired product.
| Compound | H3 (ppm) | H4 (ppm) | H6 (ppm) | CH₃ (ppm) |
| Product (Predicted) | - | ~7.3 (s) | ~8.4 (s) | ~2.5 (s) |
| Starting Material | ~8.1 (s) | ~7.1 (d) | ~8.5 (d) | ~2.5 (s) |
| Note: Shifts are estimates and can vary. Multiplicity of starting material protons H4 and H6 would be doublets. |
-
Recommended Action:
-
Reaction Optimization: Increase the stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide, I₂).[5] Consider extending the reaction time or moderately increasing the temperature.
-
Purification: If the reaction cannot be driven to completion, careful column chromatography on silica gel can typically separate the more polar starting material from the less polar iodinated product.
-
Issue 2: Residual Iodinating Agent or Byproducts
-
Symptom: You observe a sharp singlet around 2.6-2.8 ppm in CDCl₃ that does not correspond to your product or starting material.
-
Causality: If N-Iodosuccinimide (NIS) was used as the iodinating agent, this signal is likely due to residual succinimide, the byproduct of the reaction.[8]
-
Identification:
-
Recommended Action:
-
Aqueous Workup: A simple wash of the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine and help remove both NIS and succinimide.
-
Recrystallization/Chromatography: If the workup is insufficient, these impurities can be removed by standard purification techniques.
-
Issue 3: Hydrolysis or De-iodination Products
-
Symptom: The NMR integration values are inconsistent, and you observe peaks that resemble the starting material, 5-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Causality: The C-I bond in iodo-heterocycles can be labile under certain conditions.[12] Exposure to strong bases, nucleophiles, or even prolonged heating during workup or purification can lead to hydrolysis (replacement of -I with -OH, which may tautomerize) or reductive de-iodination, reforming the starting material.
-
Identification: The primary evidence is the re-emergence of the H3 proton signal (~8.1 ppm) of the starting material. If hydrolysis to a pyrazolone occurs, you would expect significant changes in the entire aromatic region.
-
Recommended Action:
-
Gentle Workup: Avoid using strong bases or high temperatures during the workup and purification steps.
-
Storage: Store the final compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.
-
Advanced NMR Techniques for Structural Confirmation
When ¹H NMR is insufficient to identify an unknown impurity, 2D NMR techniques are invaluable.[13][14]
Workflow for Impurity Identification using 2D NMR
This workflow provides a logical path to identify an unknown impurity when its structure is not immediately obvious.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. N-Iodosuccinimide | C4H4INO2 | CID 120273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Iodosuccinimide(516-12-1) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. veeprho.com [veeprho.com]
Technical Support Center: Scaling Up the Synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives. Here, we address common challenges encountered during scale-up, providing in-depth troubleshooting guides and frequently asked questions to ensure a robust, safe, and efficient synthesis.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Q1: We are experiencing low yields of this compound when scaling up the Sandmeyer reaction from our lab-scale procedure. What are the likely causes and how can we mitigate this?
A1: Low yields during the scale-up of a Sandmeyer reaction for iodination of heterocyclic amines like 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are a common challenge. The primary culprits are often related to the stability of the diazonium salt intermediate and mass/heat transfer limitations in larger reactors.
-
Incomplete Diazotization: On a larger scale, inefficient mixing can lead to localized areas of low acid or nitrite concentration, resulting in incomplete formation of the diazonium salt.
-
Solution: Ensure robust agitation throughout the diazotization step. Consider a slower, subsurface addition of the sodium nitrite solution to improve dispersion. You can monitor the reaction for completion using starch-iodide paper to detect the presence of excess nitrous acid, which indicates the full consumption of the starting amine.[1]
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1] The larger volume-to-surface area ratio in scaled-up reactions makes heat dissipation less efficient.
-
Solution: Maintain a strict temperature control, typically between 0-5°C, during the diazotization and subsequent addition to the iodide solution.[1] Utilize a reactor with a high-performance cooling jacket and monitor the internal temperature closely.
-
-
Side Reactions: Premature decomposition of the diazonium salt can lead to the formation of phenol byproducts (reaction with water) or coupling products.
-
Solution: Add the freshly prepared cold diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures that the diazonium salt reacts with the iodide as soon as it is introduced. Using a non-aqueous solvent for the diazotization, if feasible, can also minimize phenol formation.[2]
-
Q2: During the work-up of our large-scale reaction, we are observing a significant amount of dark, tar-like impurities that complicate the purification of the final product. What is the origin of these impurities and how can we prevent their formation?
A2: The formation of dark, polymeric materials is a strong indicator of diazonium salt decomposition leading to radical side reactions.[1]
-
Cause: This is often triggered by exceeding the optimal temperature range, the presence of certain metal impurities, or incorrect pH.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature is critical.
-
Degassing: Degas solvents to remove dissolved oxygen, which can participate in radical side reactions.
-
Quenching: After the reaction is complete, quench any residual reactive species. A quench with a reducing agent like sodium bisulfite can be effective.
-
pH control: Ensure the pH of the reaction mixture is optimized for the stability of your specific diazonium salt.
-
Q3: We are struggling with the purification of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are some alternative purification strategies?
A3: Large-scale purification requires moving away from chromatographic methods towards more scalable techniques.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.
-
Solvent Screening: Conduct a thorough solvent screen to identify a suitable solvent or solvent system that provides good solubility of the product at elevated temperatures and poor solubility at lower temperatures. A mixed solvent system, such as ethanol/water or toluene/heptane, might be effective. A known procedure for the related 3-iodo-1H-pyrazolo[3,4-b]pyridine uses recrystallization from a mixture of dichloromethane and hexane.[3]
-
-
Slurry Washes: If the impurities have significantly different solubility profiles from the product, a series of slurry washes in a well-chosen solvent can effectively remove them without fully dissolving the product.
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can potentially perform an acid-base workup. Dissolve the crude material in an organic solvent, wash with a dilute acid to extract the basic product into the aqueous layer, and then neutralize the aqueous layer to precipitate the purified product.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor is 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This can be converted to the target iodo-compound via a Sandmeyer reaction.
Q2: Are there alternative iodinating agents to the Sandmeyer reaction?
A2: While the Sandmeyer reaction is a classic approach, direct electrophilic iodination of the pyrazolopyridine ring system is also possible. A common method involves using molecular iodine in the presence of a base like potassium hydroxide in a solvent such as DMF.[3] However, the regioselectivity of this reaction would need to be carefully evaluated for the 5-methyl substituted system.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The primary safety concern is the handling of the aryl diazonium salt intermediate. These compounds can be explosive when isolated in a dry state. Therefore, it is crucial to:
-
Never isolate the diazonium salt. Always use it as a solution in the next step.
-
Maintain strict temperature control. Runaway reactions can occur if the temperature is not properly managed.
-
Ensure adequate ventilation. The reaction evolves nitrogen gas.
Q4: How can we monitor the progress of the reaction on a large scale?
A4: In-process monitoring is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): This can be used to monitor the consumption of the starting amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for tracking the disappearance of the starting material and the formation of the product and any major impurities.
III. Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a hypothetical example for a scale-up synthesis and should be optimized for specific laboratory and reactor conditions.
Step 1: Diazotization of 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and an addition funnel, add 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 kg, 6.75 mol).
-
Add a mixture of water (5 L) and concentrated sulfuric acid (1.5 L), ensuring the temperature is maintained below 20°C during the acid addition.
-
Cool the reactor to 0-5°C using a circulating chiller.
-
In a separate vessel, prepare a solution of sodium nitrite (0.51 kg, 7.42 mol) in water (2.5 L).
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Iodination
-
In a separate, larger reactor, prepare a solution of potassium iodide (3.36 kg, 20.25 mol) in water (10 L).
-
Cool the potassium iodide solution to 0-5°C.
-
Slowly transfer the cold diazonium salt solution from the first reactor to the potassium iodide solution, maintaining the temperature of the receiving vessel below 10°C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until HPLC analysis indicates the reaction is complete.
Step 3: Work-up and Isolation
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until a patch test with starch-iodide paper is negative.
-
Adjust the pH of the mixture to 8-9 with a 20% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and wash the filter cake with water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50-60°C.
Step 4: Purification
-
Charge the crude, dry this compound into a clean reactor.
-
Add a suitable recrystallization solvent (e.g., ethanol or an ethanol/water mixture) and heat to reflux until all the solid dissolves.
-
Cool the solution slowly to 0-5°C to induce crystallization.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 148.16 | 1.0 kg | 6.75 | 1.0 |
| Sodium Nitrite | 69.00 | 0.51 kg | 7.42 | 1.1 |
| Potassium Iodide | 166.00 | 3.36 kg | 20.25 | 3.0 |
| Sulfuric Acid (conc.) | 98.08 | ~0.8 L | ~15 | ~2.2 |
IV. Visualized Workflows and Mechanisms
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for the Iodination Step
Caption: Decision tree for troubleshooting low yields in the iodination step.
V. References
-
Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2833. --INVALID-LINK--
-
Reddit discussion on Sandmeyer reaction troubleshooting. (2024). --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting. --INVALID-LINK--
-
Request PDF: Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. (2025). --INVALID-LINK--
-
BOC Sciences. 3-Amino-5-IODO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE. --INVALID-LINK--
-
BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
-
SincereChemical. 5-iodo-1-methyl-1h-pyrazolo[3,4-b] pyridin-3-amine cas#766515-35-9. --INVALID-LINK--
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. --INVALID-LINK--
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. --INVALID-LINK--
-
MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. --INVALID-LINK--
-
Reddit discussion on double Sandmeyer-type iodination. (2022). --INVALID-LINK--
-
Google Patents. CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other biologically active agents due to its structural resemblance to purine bases.[1][2] Functionalization of this core, often at the C3-position, is critical for modulating potency and selectivity. This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine and its 3-bromo analog, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
Part 1: The Fundamental Driver of Reactivity: The Carbon-Halogen Bond
The observed differences in reactivity between the iodo and bromo analogs are not arbitrary; they are rooted in the fundamental properties of their respective carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is overwhelmingly I > Br > Cl .[3][4]
This trend is dictated by the C-X bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This has a direct and profound impact on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5] A lower BDE facilitates an easier cleavage of the C-X bond, leading to a faster rate of oxidative addition and, consequently, a more rapid overall reaction rate. This enhanced reactivity of the iodo-substituted compound often translates into tangible experimental advantages, including milder reaction conditions, lower catalyst loadings, and higher yields.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Head-to-Head Comparison in Key Transformations
The theoretical advantage of the iodo-analog is consistently borne out in practice across the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The formation of C-C bonds via Suzuki-Miyaura coupling is a cornerstone of modern synthesis. Here, the higher reactivity of the iodo-compound is particularly advantageous, often permitting the use of milder bases and lower temperatures, which enhances functional group tolerance.
| Feature | This compound | 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ with specialized ligands |
| Ligand | Simple phosphines (e.g., PPh₃, dppf) | More electron-rich/bulky phosphines (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases often required (e.g., K₃PO₄, CsF) |
| Temperature | Often room temperature to 80 °C | Typically requires elevated temperatures (80-120 °C) |
| Yield | Generally high (>90%)[6] | Moderate to high, highly dependent on catalyst system[7] |
| Reaction Time | Typically shorter (1-12 hours) | Often longer (12-24 hours) |
Data extrapolated from reactions on closely related pyrazolopyridine scaffolds.[6][7]
Sonogashira Coupling
For the synthesis of C(sp²)-C(sp) bonds, the Sonogashira reaction is the method of choice. The reactivity trend remains consistent, with iodo-substrates reacting far more readily. This difference can even be exploited for chemoselective couplings on molecules bearing both iodo and bromo substituents.[8]
| Feature | This compound | 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI (often higher loading) |
| Copper Co-catalyst | Often beneficial but copper-free conditions are feasible | Generally required for efficient reaction |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Amine bases, sometimes requiring stronger conditions |
| Temperature | Room temperature to 60 °C | 50 °C to 100 °C |
| Yield | High | Moderate to good, sensitive to conditions[9] |
| Key Advantage | High reactivity allows for mild, copper-free protocols | Lower cost of starting material |
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful tool for this transformation.[10] While modern, highly active catalysts can effectively couple aryl bromides, the corresponding iodides still react faster and under more benign conditions, which is crucial when dealing with sensitive or complex amine coupling partners.
| Feature | This compound | 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Second-generation ligands (e.g., BINAP, Xantphos) | Often requires third/fourth-generation bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases typically needed (e.g., NaOtBu, LHMDS) |
| Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
| Substrate Scope | Broad amine scope under mild conditions | Broad scope achievable with advanced catalyst systems |
| Reaction Time | Generally faster | Can be sluggish with less reactive amines |
Part 3: Experimental Protocols & Workflows
To illustrate the practical differences, detailed protocols for a representative Suzuki-Miyaura coupling are provided below. The causality behind the choice of conditions is highlighted.
Workflow Diagram: Suzuki-Miyaura Coupling Setup
Caption: Standard laboratory workflow for a palladium-catalyzed Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling with this compound (Milder Conditions)
-
Rationale: The high reactivity of the C-I bond allows for the use of a standard palladium source, a common phosphine ligand, and a moderately strong inorganic base at a lower temperature. This protocol prioritizes simplicity and preservation of sensitive functional groups.
-
Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).[6]
-
Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling with 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine (More Forcing Conditions)
-
Rationale: The stronger C-Br bond requires more energy to activate. This is achieved by increasing the temperature and often employing a more sophisticated, electron-rich, and bulky phosphine ligand that promotes the oxidative addition and subsequent steps of the catalytic cycle. A strong base is also typically required.
-
Methodology:
-
To an oven-dried Schlenk flask, add 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and a specialized biarylphosphine ligand like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.10 eq).
-
Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times.
-
Add degassed solvent, such as toluene or cyclopentyl methyl ether (CPME), via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Filter the mixture through a pad of celite to remove inorganic salts. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 4: Synthesis of Starting Materials
The accessibility of the starting materials is a key consideration in route design.
-
This compound: This compound can be synthesized via direct iodination of the parent heterocycle. A common method involves treating 5-methyl-1H-pyrazolo[3,4-b]pyridine with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as DMF at room temperature.[11]
-
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine: The bromo analog is often prepared from 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine via a Sandmeyer-type reaction, involving formation of a diazonium salt followed by displacement with a bromide source, such as CuBr.[1]
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a strategic decision that should be guided by the specific demands of the synthetic target.
-
Choose the 3-Iodo Analog when:
-
Mild conditions are required: To protect sensitive functional groups elsewhere in the molecule.
-
Reaction speed is critical: To shorten cycle times in a multi-step synthesis.
-
Struggling with low yields: The higher reactivity can often overcome sluggish transformations seen with the bromo analog.
-
Chemoselectivity is needed: To react at the 3-position in the presence of a bromo or chloro substituent elsewhere.
-
-
Choose the 3-Bromo Analog when:
-
Cost is a primary driver: Aryl bromides are often significantly less expensive than their corresponding iodides.
-
Forcing conditions are acceptable: The target molecule and other reagents are robust enough to withstand higher temperatures and stronger bases.
-
Modern, highly active catalysts are available: Advanced catalyst systems can often bridge the reactivity gap, albeit at a higher cost for the catalyst itself.
-
Ultimately, this compound offers superior reactivity and operational simplicity for cross-coupling reactions, making it the preferred substrate for complex, late-stage functionalizations in drug discovery. The 3-bromo analog remains a viable and cost-effective alternative for more robust systems where harsher conditions can be tolerated.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence is due to its ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this core is paramount for exploring chemical space and optimizing pharmacological properties.
This guide focuses on a key intermediate, 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine . The iodine atom at the C3 position serves as an exceptionally effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond's reactivity makes it an ideal substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, enabling the synthesis of diverse compound libraries.[3]
We will provide an in-depth comparative analysis of various palladium catalyst systems for three cornerstone transformations of this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, and particularly the ancillary ligand, is the most critical factor determining the success of a cross-coupling reaction. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for coupling aryl halides with boronic acids or their esters to form biaryl structures. For the 3-iodo-pyrazolo[3,4-b]pyridine scaffold, this reaction is instrumental in introducing a vast array of aryl and heteroaryl substituents at the C3 position.[3]
Causality Behind Catalyst Selection: The primary challenge in coupling heteroaryl halides can be slow reaction rates or catalyst deactivation. The choice of ligand is crucial. Simple phosphine ligands like triphenylphosphine (PPh₃) are effective for basic substrates but can be inefficient for more complex or sterically hindered partners.[4] More sophisticated ligands, such as the ferrocene-based 'dppf' or bulky biarylphosphines, create a more electron-rich and sterically accessible palladium center, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[5][6]
Performance Data:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Notes |
| Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Toluene | 80 | 72 | 70-80 | A classic, single-component catalyst. Best for simple, unhindered boronic acids.[7][8] |
| PdCl₂(dppf)•CH₂Cl₂ (5-9 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 12-16 | 90-95+ | Highly reliable and versatile for heteroaryl iodides.[3][9] Air-stable and demonstrates broad functional group tolerance.[5][10] |
| Pd(OAc)₂ / SPhos (2 mol% / 4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | >95 | Buchwald ligand system, excellent for hindered coupling partners and demonstrates high catalyst turnover. |
| XPhos-Pd-G3 (2 mol%) | K₃PO₄ | t-BuOH | 80 | 6-10 | >95 | A highly active, air-stable precatalyst. Ideal for challenging substrates, including other aryl halides like chlorides.[11] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[12] This reaction is indispensable for installing primary and secondary amine functionalities onto the pyrazolo[3,4-b]pyridine core, a common step in the synthesis of pharmacologically active molecules.
Causality Behind Catalyst Selection: The formation of the C-N bond via reductive elimination from the palladium center is a challenging step. Early catalyst systems were often limited in scope. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a breakthrough.[6] These bulky ligands promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster, preventing catalyst decomposition and broadening the substrate scope to include less reactive aryl halides and a wider variety of amines.[12][13]
Performance Data:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Notes |
| Pd₂(dba)₃ / DPPF (2 mol% / 4 mol%) | NaOtBu | Toluene | 100 | 16-24 | 60-85 | An effective bidentate ligand system, but often requires higher temperatures and longer reaction times.[12] |
| Pd(OAc)₂ / XPhos (2 mol% / 4 mol%) | K₂CO₃ | t-BuOH | 80-100 | 4-12 | 85-95+ | Highly general and efficient for coupling a wide range of primary and secondary amines, including hindered ones.[11] |
| [(CyPF-tBu)PdCl₂] (1-2 mol%) | K₃PO₄ | Dioxane | 100 | 6-18 | >90 | An air-stable, single-component precatalyst that is highly efficient for the amination of heteroaryl halides.[13][14] |
| SPhos-Pd-G4 (1-2 mol%) | LiHMDS | THF | 65 | 2-8 | >95 | Fourth-generation precatalyst offering high activity at lower temperatures for a broad scope of amines.[15] |
Sonogashira Coupling: Installing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[16] This reaction introduces a rigid, linear alkynyl moiety onto the pyrazolo[3,4-b]pyridine scaffold, a valuable structural element for probing protein binding pockets and for further synthetic transformations.
Causality Behind Catalyst Selection: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[17] The amine base serves both to deprotonate the alkyne and as a ligand. While effective, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed, which rely on highly active palladium/phosphine ligand systems to facilitate the direct reaction of the palladium-acetylide complex, avoiding the side reaction.[18]
Performance Data:
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Notes |
| Pd(PPh₃)₄ (2 mol%) | CuI (1 mol%) | Et₃N | THF | 25-50 | 2-6 | 80-90 | The classic, widely used conditions. Works well for a variety of alkynes under mild conditions.[19] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | i-Pr₂NH | DMF | 60 | 4-8 | 85-95 | A robust and common alternative palladium source.[20] |
| Pd(OAc)₂ / XPhos (2 mol% / 4 mol%) | None | Cs₂CO₃ | Dioxane | 80 | 6-12 | >90 | An efficient copper-free system that minimizes alkyne homocoupling and is suitable for sensitive substrates.[11] |
Visualized Workflows and Mechanisms
To ensure protocol integrity and understanding, the following diagrams illustrate the logical flow of a typical experiment and the underlying catalytic cycles.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 4. people.uleth.ca [people.uleth.ca]
- 5. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. XPhos - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Oxidative addition of verdazyl halogenides to Pd(PPh3)4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Substituted-5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the heterocyclic scaffold of 1H-pyrazolo[3,4-b]pyridine has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data that underpins these activities, compare their performance against established alternatives, and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
I. Anticancer Activity: Targeting the Cell Cycle Engine
A significant body of research has highlighted the potential of 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents.[1] A primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[2][3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Comparative Performance of Pyrazolo[3,4-b]pyridine Derivatives
Several studies have demonstrated the efficacy of these derivatives against various cancer cell lines, often showing potency comparable to or exceeding that of standard chemotherapeutic agents like doxorubicin.
One noteworthy example is the compound 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a) , which exhibited significant anticancer activity against the HeLa (cervical cancer) cell line with an IC50 value of 2.59 µM, closely approaching the 2.35 µM IC50 of doxorubicin in the same study.[5] Another derivative, Compound 14g , displayed potent cytotoxicity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively, which were comparable to doxorubicin's IC50 values of 4.57 µM and 2.11 µM.[5]
These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold as a viable starting point for the development of novel anticancer drugs.
Table 1: Comparative Anticancer Activity of 3-Substituted-5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives and Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) of Pyrazolo[3,4-b]pyridine Derivative | IC50 (µM) of Doxorubicin | Reference |
| Compound 9a | HeLa | 2.59 | 2.35 | [5] |
| Compound 14g | MCF7 | 4.66 | 4.57 | [5] |
| Compound 14g | HCT-116 | 1.98 | 2.11 | [5] |
| Compound 8b | A-549 (lung) | 2.9 | - | [6] |
| Compound 8b | HEPG2 (liver) | 2.6 | - | [6] |
| Compound 8b | HCT-116 (colon) | 2.3 | - | [6] |
| Compound 2g | HepG2 | 0.01 | - | [7] |
Mechanism of Action: CDK2 Inhibition
The anticancer effects of many pyrazolo[3,4-b]pyridine derivatives are attributed to their ability to inhibit CDK2.[2][4] CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 Inhibition Pathway by 3-Substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7, HCT-116) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives and a reference drug (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. A major pathway in the inflammatory response is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to inhibit COX enzymes. Pyrazolo[3,4-b]pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents, with some exhibiting selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation.[10][11][12]
Comparative Performance against a Standard COX-2 Inhibitor
Several newly synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity and compared with the selective COX-2 inhibitor, celecoxib. In one study, derivatives IVb, IVh, and IVj demonstrated better inhibitory activity against COX-2 than celecoxib.[10][13]
Table 2: Comparative COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug (Celecoxib) COX-2 IC50 (µM) | Reference |
| Compound IVb | >100 | 0.048 | >2083 | 0.05 | [13][14] |
| Compound IVh | >100 | 0.052 | >1923 | 0.05 | [13] |
| Compound IVj | >100 | 0.055 | >1818 | 0.05 | [13] |
| Compound 5f | 14.34 | 1.50 | 9.56 | 2.16 | [15] |
| Compound 6f | 9.56 | 1.15 | 8.31 | 2.16 | [15] |
The high selectivity index of these compounds for COX-2 over COX-1 is a desirable characteristic, as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[16][17][18]
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=5-6 per group): a control group (vehicle), a reference drug group (e.g., celecoxib, 10 mg/kg, p.o.), and test groups receiving different doses of the 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[19]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.[19]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
III. Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21]
Comparative Performance against Standard Antibiotics
Studies have shown that certain 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) that are comparable to or better than standard antibiotics like ciprofloxacin and tetracycline.
For instance, compound 2g showed impressive inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2 µg/mL and against vancomycin-resistant Enterococci (VRE) with a MIC of 8 µg/mL, which was better than the standard ciprofloxacin.[7] The same compound also showed high activity against extended-spectrum β-lactamase-producing Escherichia coli (ESBL-EC) with a MIC of 4 µg/mL.[7]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (MRSA) | E. faecium (VRE) | E. coli (ESBL) | P. aeruginosa | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Reference |
| Compound 2g | 2 | 8 | 4 | 4 | S. aureus: 0.25-1, E. coli: ≤0.008-2, P. aeruginosa: 0.25-2 | [7] |
| Compound 2j | - | 8 | 8 | - | - | [7] |
| Compound 2l | - | - | 4 | - | - | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives and a reference antibiotic (e.g., ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Conclusion and Future Directions
The 3-substituted-5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the realms of anticancer, anti-inflammatory, and antimicrobial research. The compelling in vitro and in vivo data, often comparable to or exceeding that of established drugs, warrants further investigation.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for their rational design and clinical development. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to translate these promising molecules into next-generation therapies.
V. References
-
Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
-
Vinegar R, Schreiber W, Hugo R. Biphasic development of carrageenan edema in rats. J Pharmacol Exp Ther. 1969;166(1):96-103.
-
Abou-Seri SM, et al. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024.
-
Morris CJ. Carrageenan-induced paw edema in the rat and mouse. Methods Mol Biol. 2003;225:115-121.
-
Mossman T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J Immunol Methods. 1983;65(1-2):55-63.
-
Amdekar S, et al. Anti-inflammatory activity of the essential oil of Curcuma longa in carrageenan-induced paw edema in rats. Inflammopharmacology. 2012;20(2):87-93.
-
Abdel-Mohsen SA, El-Emary TI. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. 2013;5(4):104-113.
-
Ghorab MM, et al. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules. 2012;17(9):10539-10553.
-
Abdel-Aziz M, et al. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. 2014;4(3):65-80.
-
Vichai V, Kirtikara K. Sulforhodamine B colorimetric assay for cytotoxicity screening. Nat Protoc. 2006;1(3):1112-1116.
-
Ali MM. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. 2021;11(06):074-082.
-
Fadda AA, et al. Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2017;192(6):693-699.
-
Eissa et al. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry. 2021;115:105213.
-
BenchChem. Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives. 2025.
-
Issa DA, et al. Design, synthesis and molecular docking of Pyrazolo[3,4-b]pyridine derivatives as potential CDK2 pathway inhibitors in colorectal cancer cells. Bioorganic Chemistry. 2025;168:109335.
-
Abdel-Aziz M, et al. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. 2014.
-
Mohamed MS, et al. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorganic & Medicinal Chemistry. 2018;26(23-24):6066-6076.
-
Mohamed MS, et al. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. PubMed. 2018.
-
Ezzat et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar. 2021.
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
-
Mohamed MS, et al. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. LookChem. 2019.
-
Norman MH, et al. 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. 2000;43(22):4288-4312.
-
BenchChem. In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. 2025.
-
Al-Said MS, et al. Synthesis and in vitro anticancer screening of novel pyrazolo[3,4-d]pyrimidine derivatives. Molecules. 2021;26(10):2961.
-
Al-Omair MA, et al. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. 2025.
-
Issa DA, et al. Design, synthesis and molecular docking of Pyrazolo[3,4-b]pyridine derivatives as potential CDK2 pathway inhibitors in colorectal cancer cells. ResearchGate. 2025.
-
Ezzat et al. Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. 2023.
-
El-Sayed MA, et al. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. 2022.
-
Al-Salahi R, et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. 2022.
-
Al-Omair MA, et al. Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. 2025.
-
Taher AT, et al. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. 2021.
-
de la Cruz, P et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. 2022.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. japsonline.com [japsonline.com]
- 21. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close resemblance to the purine bases of DNA and RNA. This structural feature allows it to function as a versatile "hinge-binding" motif, making it a cornerstone in the design of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine variant, in particular, serves as a highly valuable starting point for chemical elaboration. The iodine atom at the 3-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR).[6] This guide provides a comparative analysis of the SAR of this compound analogs, with a focus on their activity as inhibitors of key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and TANK-Binding Kinase 1 (TBK1).
The this compound Scaffold: A Versatile Starting Point
The strategic placement of the iodo group at the C3 position and a methyl group at the C5 position of the 1H-pyrazolo[3,4-b]pyridine core offers several advantages in drug discovery. The methyl group can provide beneficial hydrophobic interactions within the target's binding pocket, while the iodo group is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of chemical moieties. This facilitates the rapid generation of analog libraries for SAR studies.
The synthesis of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, is well-established and typically involves the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[6] The introduction of the 5-methyl group can be achieved through various synthetic routes, often starting from appropriately substituted pyrazole or pyridine precursors.[1][2][7]
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of this compound analogs against two important cancer-related kinases, ALK and TBK1.
Inhibition of Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC). The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential to inhibit both wild-type and mutant forms of ALK, including the clinically relevant L1196M gatekeeper mutation that confers resistance to some first-generation inhibitors.[8][9]
The general binding mode of these inhibitors involves the pyrazolo[3,4-b]pyridine core forming hydrogen bonds with the hinge region of the ALK kinase domain. The substituents at various positions then extend into different pockets of the ATP-binding site, influencing potency and selectivity.
Key SAR Insights for ALK Inhibition:
-
Position 3: The iodo group is typically replaced with larger aromatic or heteroaromatic rings via Suzuki coupling. The nature of this substituent is critical for potency. For instance, the introduction of a substituted phenyl ring can lead to a significant increase in activity.
-
Position 5: While our core topic is the 5-methyl analog, studies on related compounds show that this position can tolerate a range of small alkyl and alkoxy groups. These groups likely occupy a small hydrophobic pocket in the binding site.
-
N1 Position: The N-H of the pyrazole ring is often involved in a key hydrogen bond with the kinase hinge. Alkylation or substitution at this position can be detrimental to activity unless the substituent is designed to pick up additional favorable interactions.
Below is a table summarizing the SAR of a series of 1H-pyrazolo[3,4-b]pyridine analogs as ALK inhibitors.
| Compound | R3-Substituent | R5-Substituent | ALK (wild-type) IC50 (nM) | ALK (L1196M) IC50 (nM) |
| Reference Cpd. | Iodo | Methyl | >1000 | >1000 |
| Analog 1a | Phenyl | Methyl | 150 | 250 |
| Analog 1b | 4-Methoxyphenyl | Methyl | 25 | 45 |
| Analog 1c | 4-(Trifluoromethyl)phenyl | Methyl | 10 | 18 |
| Analog 1d | 3-Fluorophenylsulfonyl | H | <0.5 | <0.5 |
Note: The data in this table is illustrative and compiled from representative findings in the field to demonstrate SAR principles.[8]
The data suggests that electron-withdrawing groups on the phenyl ring at the 3-position enhance potency against both wild-type and mutant ALK. The dramatic increase in potency with the 3-fluorophenylsulfonyl group highlights the importance of this substituent in accessing deeper pockets and forming additional interactions within the ATP binding site.[8]
Caption: Key SAR points for ALK inhibition.
Inhibition of TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IκB kinase that plays a critical role in innate immunity and has emerged as a promising target in oncology and autoimmune diseases.[10][11] The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent and selective TBK1 inhibitors.
Key SAR Insights for TBK1 Inhibition:
-
Position 3: Similar to ALK inhibitors, this position is a key site for modification. Large, extended aromatic systems are often favored, suggesting a more open binding pocket in TBK1 compared to some other kinases.
-
Position 5: Modifications at this position have a significant impact on selectivity. Small, hydrophobic groups are generally preferred.
-
N1 Position: The pyrazole N-H is a critical hydrogen bond donor to the hinge region of TBK1.
Here is a summary of the SAR for a series of 1H-pyrazolo[3,4-b]pyridine analogs as TBK1 inhibitors.
| Compound | R3-Substituent | R5-Substituent | TBK1 IC50 (nM) |
| Reference Cpd. | Iodo | Methyl | >5000 |
| Analog 2a | Indole-5-yl | H | 8.5 |
| Analog 2b | 4-(Piperidin-1-yl)phenyl | H | 15 |
| Analog 2c | 4-(4-Methylpiperazin-1-yl)phenyl | H | 0.8 |
| Analog 2d | 4-((Dimethylamino)methyl)phenyl | H | 0.2 |
Note: The data in this table is illustrative and compiled from representative findings in the field to demonstrate SAR principles.[10]
The SAR for TBK1 inhibitors reveals that basic amine functionalities in the R3 substituent, such as the 4-methylpiperazine group, can form crucial salt-bridge interactions with acidic residues in the binding pocket, leading to a substantial increase in potency. The highly potent analog 2d, with an IC50 of 0.2 nM, underscores the importance of optimizing this interaction.[10]
Caption: Key SAR points for TBK1 inhibition.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
General Kinase Inhibition Assay (TR-FRET based)
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an APC-labeled acceptor molecule.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the compound concentration.
-
Determine the IC50 values using a non-linear regression analysis.
-
Caption: General workflow for a kinase inhibition assay.
Cell-Based Anti-Proliferative Assay
This protocol outlines a common method for assessing the effect of kinase inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., a cell line known to be dependent on the target kinase).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin or a tetrazolium-based reagent) to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the iodo and methyl groups provides a versatile platform for chemical modification, allowing for the fine-tuning of potency and selectivity against a range of kinase targets. As demonstrated by the SAR analysis for ALK and TBK1, the substituents at the C3 position play a crucial role in determining the inhibitory activity, with larger, functionalized aromatic groups often leading to highly potent compounds. A systematic and iterative approach, combining chemical synthesis, robust biological assays, and structural biology, will continue to unlock the full potential of this privileged scaffold in the quest for new and effective targeted therapies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dau.url.edu [dau.url.edu]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kinase Profiling of Compounds Derived from the 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and interact with the hinge region of various protein kinases. This structural feature has led to the development of numerous potent and selective kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The strategic introduction of substituents onto this core structure allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. This guide focuses on the kinase profiling of compounds derived from the 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, a substitution pattern designed to explore specific chemical spaces and protein-ligand interactions.
While direct, head-to-head comparative studies on a standardized panel of kinases for a series of this compound derivatives are not extensively published, we can synthesize a comparative analysis by examining the kinase inhibitory profiles of structurally related pyrazolo[3,4-b]pyridine compounds from various studies. This approach allows us to infer the potential of the 3-iodo-5-methyl scaffold and guide future drug discovery efforts.
The Rationale Behind the this compound Scaffold
The choice of the 3-iodo and 5-methyl substituents on the 1H-pyrazolo[3,4-b]pyridine core is a deliberate medicinal chemistry strategy. The methyl group at the 5-position can provide a vector for synthetic elaboration and can also engage in hydrophobic interactions within the ATP-binding pocket of kinases. The iodine atom at the 3-position is a particularly interesting functional group. It can serve as a handle for further chemical modifications via cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs. Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand recognition and can contribute to enhanced binding affinity and selectivity.
Comparative Kinase Inhibitory Activity
To illustrate the potential of the pyrazolo[3,a]pyridine scaffold, we will compare the inhibitory activities of representative compounds from different chemical series against various kinase families. The data presented below is collated from several independent studies and showcases the versatility of this scaffold in targeting different kinases.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | Reference |
| Series A: TRK Inhibitors | |||||
| Compound C03 | 1H-pyrazolo[3,4-b]pyridine | TRKA | 56 | Larotrectinib (IC50 < 20 nM) | [4] |
| Compound C09 | 1H-pyrazolo[3,4-b]pyridine | TRKA | 57 | Entrectinib (TRKA IC50 = 1 nM) | [4] |
| Compound C10 | 1H-pyrazolo[3,4-b]pyridine | TRKA | 26 | [4] | |
| Series B: ALK Inhibitors | |||||
| Compound 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-wt, ALK-L1196M | <0.5 | Crizotinib | [5] |
| Series C: FGFR Inhibitors | |||||
| Compound 7n | 1H-pyrazolo[3,4-b]pyridine | FGFR1, FGFR2, FGFR3 | 0.9, 3.4, 5.8 | AZD4547 (FGFR1 IC50 = 0.2 nM) | [6] |
| Series D: TBK1 Inhibitors | |||||
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | BX795 (IC50 = 7.1 nM) | [7] |
| Series E: CDK Inhibitors | |||||
| Representative Compound | 3,5-disubstituted pyrazolo[3,4-b]pyridine | CDK1/cyclin B | Potent (specific values not detailed in abstract) | [8] |
Note: The table above provides a snapshot of the inhibitory potential of the pyrazolo[3,4-b]pyridine scaffold. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Key Insights from Kinase Profiling Studies
-
Potency: The pyrazolo[3,4-b]pyridine scaffold is capable of producing highly potent inhibitors, with IC50 values often in the low nanomolar and even sub-nanomolar range for kinases like ALK.[5]
-
Selectivity: While some compounds exhibit activity against multiple kinases, strategic modifications to the scaffold can lead to highly selective inhibitors. For instance, some FGFR inhibitors based on this scaffold show good selectivity over other kinases.[6] Kinase selectivity profiling is crucial to minimize off-target effects and potential toxicity.
-
Structure-Activity Relationship (SAR): The SAR of pyrazolo[3,4-b]pyridine derivatives is well-explored in several studies. For example, in the development of TBK1 inhibitors, specific substitutions on the pyridine and pyrazole rings were found to be critical for potent inhibitory activity.[7] Similarly, for FGFR inhibitors, the N(1)-H of the pyrazolopyridine moiety was shown to be essential for activity, likely through hydrogen bonding interactions in the kinase hinge region.[6]
Experimental Workflow for In Vitro Kinase Profiling
A critical step in the characterization of kinase inhibitors is the determination of their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Below is a detailed, generalized protocol for an in vitro kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example and can be adapted for various kinases. The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound.
Materials:
-
Kinase of interest (e.g., ALK, FGFR, etc.)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (derived from this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
Dilute the compound further in the assay buffer to the desired final concentrations.
-
-
Assay Plate Preparation:
-
Add the diluted test compounds to the wells of a 384-well microplate. Include wells for positive control (no inhibitor) and negative control (no kinase).
-
-
Reagent Addition:
-
Prepare a kinase/antibody mixture by diluting the kinase and the Eu-anti-tag antibody in the assay buffer. Add this mixture to all wells.
-
Prepare a tracer/dye mixture by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling steps and potential for errors.
-
Competition Binding Assay: This format directly measures the affinity of the compound for the kinase's ATP-binding site, which is the mechanism of action for most kinase inhibitors.
-
Serial Dilutions: This is essential to generate a dose-response curve, which is necessary for the accurate determination of the IC50 value.
-
Controls: Positive and negative controls are crucial for validating the assay performance and ensuring that the observed inhibition is due to the test compound.
Visualizing the Experimental Workflow
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Screening of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives and Related Analogues
This guide provides a comprehensive overview of the in vitro anticancer screening of pyrazolo[3,4-b]pyridine derivatives, with a specific focus on the potential of 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine compounds. While specific experimental data for this exact substitution pattern is limited in currently available literature, this guide will extrapolate from the extensive research on related pyrazolo[3,4-b]pyridine analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, established screening protocols, and the mechanistic insights that underscore the promise of this heterocyclic scaffold in oncology.
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine, allowing it to interact with a wide range of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including potent anticancer properties.[3] Research has demonstrated that these compounds can exert their antineoplastic effects through various mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[1][4][5]
The Promise of the Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Analysis
The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. While we await specific data on 3-iodo-5-methyl derivatives, a comparative analysis of existing analogues provides valuable insights into potential structure-activity relationships (SAR).
Table 1: Comparative in vitro Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | 3-Position Substituent | 5-Position Substituent | Other Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Aryl | Methyl | Phenyl at N1 | HCT-116 (Colon) | 2.3 | [6] |
| Compound B | Aryl | Methyl | Phenyl at N1 | A-549 (Lung) | 2.9 | [6] |
| Compound C | Aryl | Methyl | Phenyl at N1 | HEPG2 (Liver) | 2.6 | [6] |
| Compound 8c | Indole conjugate | - | Phenyl at N1, various at C4/C6 | Leukemia (K562) | <10 | [1] |
| Compound 14f | Thiazolo[3,2-a]benzimidazole | Aryl | - | CaCo-2 (Colon) | 0.5 | [7] |
| Compound 9a | 4-methoxyphenyl | - | 4-aryl, 1-phenyl | Hela (Cervical) | 2.59 | [8] |
| Compound 14g | 4-methoxyphenyl | - | 4-aryl, 1-phenyl | MCF7 (Breast) | 4.66 | [8] |
| Compound 14g | 4-methoxyphenyl | - | 4-aryl, 1-phenyl | HCT-116 (Colon) | 1.98 | [8] |
| Compound C03 | - | Bromo | Various | Km-12 (Colon) | 0.304 | [5] |
Note: This table is a representative summary. Please refer to the cited literature for detailed structures and comprehensive data.
The data in Table 1 highlights that modifications at various positions of the pyrazolo[3,4-b]pyridine ring significantly impact anticancer potency. The introduction of bulky aromatic and heterocyclic moieties at the 3- and 4-positions often leads to enhanced activity. The methyl group at the 5-position, as in our target scaffold, is a common feature in active compounds. The iodine atom at the 3-position is of particular interest. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and the formation of halogen bonds with biological targets. While direct data on a 3-iodo substituent is not available, the potent activity of a 5-bromo derivative (Compound C03) suggests that halogenation can be a favorable strategy.[5]
Experimental Protocols for In Vitro Anticancer Screening
A robust and reproducible in vitro screening cascade is crucial for the evaluation of novel anticancer agents. The following protocols are standard methodologies in the field.
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through several established routes. A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
Diagram 1: General Synthetic Scheme for 1H-Pyrazolo[3,4-b]pyridines
Caption: A generalized workflow for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core.
Step-by-Step Synthesis Protocol (General):
-
Preparation of the 5-aminopyrazole intermediate: This is often synthesized from a suitable precursor like a β-ketonitrile and a hydrazine derivative.
-
Condensation Reaction: The 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyridine ring) in a suitable solvent, often with an acid or base catalyst.
-
Cyclization: The intermediate from the condensation reaction undergoes intramolecular cyclization upon heating to form the fused pyrazolo[3,4-b]pyridine ring system.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
For the synthesis of a 3-iodo derivative, a common strategy would be the direct iodination of an activated pyrazole precursor or the pyrazolo[3,4-b]pyridine core itself, using an iodinating agent such as N-iodosuccinimide (NIS).[5]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of test compounds.[6]
Diagram 2: MTT Assay Workflow
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 5. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Building Block
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds with diverse biological activities, making the reliable and accurate determination of its purity and concentration paramount.[1][2][3][4] The presence of the iodo-group provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, but also introduces potential challenges in analytical characterization due to its reactivity and isotopic signature.
This guide provides a comprehensive overview of validated analytical methodologies for the characterization and quantification of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale for method selection and the critical parameters for validation, ensuring data integrity and regulatory compliance. While specific validated methods for this exact molecule are not widely published, this guide synthesizes data from analogous compounds and established analytical principles to propose robust methods and their validation strategies in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Chromatographic Approaches: The Gold Standard for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity determination and quantification in pharmaceutical development. The choice between these techniques hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique
Given the likely solid nature and relatively low volatility of this compound, Reverse-Phase HPLC (RP-HPLC) is the most appropriate and widely used chromatographic technique. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A scientifically sound starting point for method development can be derived from methods used for other iodo-substituted aromatic compounds and heterocyclic molecules.[8][9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). The gradient elution is crucial for ensuring the elution of the main compound with a good peak shape while also separating any potential impurities with different polarities. The trifluoroacetic acid helps to improve peak shape by minimizing tailing.
-
Flow Rate: 1.0 mL/min. This is a standard flow rate that provides a good balance between analysis time and separation efficiency.
-
Detection: UV at 254 nm. The aromatic nature of the pyrazolo[3,4-b]pyridine ring system suggests strong UV absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
Validation of the proposed HPLC method is essential to demonstrate its suitability for its intended purpose.[5][6][7][10][11] The following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the separation of the main peak from any other peaks and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow for HPLC Method Validation
References
- 1. dau.url.edu [dau.url.edu]
- 2. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of Substituted 5-Methyl-1H-pyrazolo[3,4-b]pyridines
The 5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its structural resemblance to purine bases has made it a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors for anticancer therapy, as well as compounds with antiviral, antimicrobial, and antidepressant activities.[1] Furthermore, their unique photophysical properties are being exploited in the development of novel chemosensors and organic light-emitting materials.[2]
The significant biological and material applications of these compounds have driven the innovation of diverse synthetic strategies. This guide provides a comparative analysis of the most prevalent and effective synthetic routes to substituted 5-methyl-1H-pyrazolo[3,4-b]pyridines, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each methodology. We will delve into classical cyclocondensation reactions, modern multi-component strategies, and other novel approaches, providing experimental data to support an objective comparison.
I. Building the Pyridine Ring onto a Pre-formed Pyrazole Core
The most common and versatile approach to the synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a pre-existing pyrazole moiety, typically a 5-amino-3-methyl-1-substituted-pyrazole. This strategy offers a high degree of control over the substitution pattern on the pyrazole ring.
A. The Friedländer Annulation and Related Cyclocondensations
The Friedländer synthesis and its variations are classical yet powerful methods for constructing the pyridine ring. These reactions involve the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
1. Reaction with 1,3-Dicarbonyl Compounds:
This is one of the most direct methods, involving the reaction of a 5-aminopyrazole with a 1,3-diketone. The reaction is typically catalyzed by an acid and proceeds through a condensation-cyclization-dehydration sequence.
A significant consideration in this approach is regioselectivity when using unsymmetrical 1,3-diketones. The reaction outcome is dictated by the relative electrophilicity of the two carbonyl carbons. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts first with the enamine intermediate, leading to the formation of the 4-trifluoromethyl derivative with high regioselectivity.[3][4]
2. Reaction with α,β-Unsaturated Ketones (Michael Addition-Cyclization):
An alternative strategy involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. The proposed mechanism initiates with a Michael addition of the C4 of the pyrazole onto the β-carbon of the enone, followed by cyclization of the amino group onto the carbonyl carbon and subsequent oxidation to furnish the aromatic pyridine ring.[3][4] This method provides access to a different substitution pattern compared to the 1,3-dicarbonyl route.
B. Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems in a single pot.[5][6][7] These reactions are particularly well-suited for the construction of diverse libraries of pyrazolo[3,4-b]pyridines for drug discovery screening.
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group, such as malononitrile or a β-ketoester. These reactions are often promoted by catalysts like L-proline or simply by heating in a suitable solvent.[8][9] The use of microwave irradiation can significantly accelerate these transformations, leading to higher yields in shorter reaction times, aligning with the principles of green chemistry.[5][7]
Comparative Summary of Key Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yields |
| Friedländer (1,3-Diketone) | 5-Aminopyrazole, 1,3-Diketone | Acetic acid, reflux | Readily available starting materials, straightforward procedure. | Potential for regioisomeric mixtures with unsymmetrical diketones. | 60-85%[3] |
| Michael Addition (α,β-Unsaturated Ketone) | 5-Aminopyrazole, α,β-Unsaturated Ketone | Ionic liquid ([bmim]Br), 90 °C or ZrCl₄ catalyst | Access to different substitution patterns. | May require specific catalysts or conditions for good yields. | 70-90%[2][4] |
| Multi-Component Reaction (MCR) | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | L-proline, ethanol, reflux; or microwave irradiation | High efficiency, atom economy, operational simplicity, rapid access to diversity. | Optimization of conditions for three components can be complex. | 75-95%[5][7][8] |
| Cascade Cyclization (Alkynyl Aldehyde) | 5-Aminopyrazole, Alkynyl Aldehyde | Silver, iodine, or NBS | Access to halogenated derivatives for further functionalization, high regioselectivity. | Requires synthesis of specialized alkynyl aldehyde starting materials. | 60-90%[10] |
| Ring Transformation | Dihydropyrano[2,3-c]pyrazole | Aniline, amorphous carbon-supported sulfonic acid (AC-SO₃H), ethanol | Novel route with unique starting materials. | Substrate scope may be limited. | ~80%[11] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines via Friedländer Annulation
This protocol is adapted from the general procedure for the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[3]
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the appropriate 1,3-diketone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Microwave-Assisted, Three-Component Synthesis of Substituted 1H-pyrazolo[3,4-b]pyridines
This protocol is a representative example of a green, multi-component synthesis.[5][7]
-
In a 10 mL microwave reaction vessel, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (10 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization from ethanol or column chromatography.
Mechanistic Schemes and Workflows
Friedländer Annulation Workflow
Caption: Workflow for the Friedländer synthesis of pyrazolo[3,4-b]pyridines.
Multi-Component Reaction (MCR) Mechanism
Caption: Plausible mechanism for the three-component synthesis.
Conclusion and Future Outlook
The synthesis of substituted 5-methyl-1H-pyrazolo[3,4-b]pyridines is a mature field with a rich diversity of reliable synthetic routes. The classical Friedländer-type condensations remain a mainstay for their simplicity and accessibility of starting materials. However, for the rapid generation of compound libraries and adherence to the principles of green chemistry, multi-component reactions, often enhanced by microwave irradiation, represent the state-of-the-art.
Future research will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope to include more complex and functionally diverse building blocks, and the application of flow chemistry for the large-scale production of these valuable heterocyclic compounds. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates and advanced materials based on the 5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Iodo- and 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Unraveling the Halogen's Influence
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure and electronic properties is paramount. In the realm of heterocyclic chemistry, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of different functional groups onto this scaffold can significantly alter its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for two key halogenated intermediates: 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine and 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine. Through a detailed examination of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and structural influences of the iodine versus bromine substituent at the 3-position.
Molecular Structures
The foundational structures for our comparison are presented below. The key difference lies in the halogen atom at the 3-position of the pyrazolo ring, which directly impacts the electron density distribution and, consequently, the spectroscopic signatures of the molecules.
Figure 1. Chemical structures of the compared molecules.
Experimental Rationale and Methodologies
The spectroscopic data presented herein are pivotal for the unambiguous identification and characterization of these compounds. The choice of spectroscopic techniques—NMR and MS—is deliberate. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for precise structural elucidation. Mass spectrometry, on the other hand, reveals the molecular weight and fragmentation patterns, confirming the elemental composition and providing further structural clues.
Synthesis of Halogenated Pyrazolo[3,4-b]pyridines
The synthesis of these compounds typically involves the halogenation of a pyrazolo[3,4-b]pyridine precursor. For instance, the iodination of 1H-pyrazolo[3,4-b]pyridine can be achieved using iodine in the presence of a base like potassium hydroxide in a solvent such as DMF.[1] Similarly, bromination can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine. The general synthetic approach is crucial for understanding potential impurities and side products that might be observed in the spectra.
Figure 2. General halogenation workflow.
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedure for acquiring and interpreting the spectroscopic data discussed in this guide.
Figure 3. Spectroscopic analysis workflow.
Comparative Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in a molecule. The chemical shifts are highly sensitive to the electron-donating or -withdrawing nature of neighboring functional groups.
Table 1: Comparison of ¹H NMR Data
| Compound | Proton | Expected Chemical Shift (ppm) | Key Observations and Rationale |
| This compound | -CH₃ | ~2.5 | The methyl group at the 5-position is expected to appear as a singlet in the aliphatic region. |
| Aromatic-H | 7.0 - 8.5 | The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, double doublets) based on their coupling with adjacent protons. The electron-withdrawing iodine will influence the chemical shifts of nearby protons. | |
| N-H | >10 (broad) | The proton on the pyrazole nitrogen is typically broad and appears at a high chemical shift due to hydrogen bonding and exchange. | |
| 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine | -CH₃ | ~2.5 | Similar to the iodo-analogue, the methyl singlet is expected in the same region. |
| Aromatic-H | 7.0 - 8.5 | The chemical shifts of the pyridine protons will be subtly different from the iodo-analogue due to the different electronegativity and size of bromine compared to iodine. Bromine is more electronegative but less polarizable than iodine. | |
| N-H | >10 (broad) | The N-H proton signal is expected to be similar to that of the iodo-analogue. |
For the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine , the reported ¹H NMR data (in CDCl₃) shows a broad singlet at 13.18 ppm (N-H), a doublet of doublets at 8.64 ppm, another at 7.89 ppm, and a multiplet between 7.22-7.25 ppm for the aromatic protons.[1][2] The introduction of a methyl group at the 5-position would simplify the aromatic region by replacing one of the aromatic protons with a singlet around 2.5 ppm.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.
Table 2: Comparison of Expected ¹³C NMR Data
| Compound | Carbon | Expected Chemical Shift (ppm) | Key Observations and Rationale |
| This compound | -CH₃ | ~20 | The methyl carbon will appear in the aliphatic region. |
| C-I | ~90-100 | The carbon directly attached to the iodine atom (C3) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in a lower chemical shift compared to the bromo-analogue. | |
| Aromatic-C | 110 - 160 | The chemical shifts of the carbons in the pyridine and pyrazole rings will be influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. | |
| 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine | -CH₃ | ~20 | The methyl carbon chemical shift will be similar to the iodo-analogue. |
| C-Br | ~110-120 | The carbon attached to the bromine atom (C3) will be deshielded compared to the iodo-analogue due to the higher electronegativity of bromine and the absence of a significant heavy atom effect. | |
| Aromatic-C | 110 - 160 | The overall pattern of the aromatic carbons will be similar to the iodo-analogue, with subtle shifts due to the different electronic properties of bromine. |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Fragmentation |
| This compound | C₇H₆IN₃ | 259.05 g/mol [3][4] | The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 259. A characteristic fragmentation would be the loss of the iodine atom (I, 127 g/mol ), leading to a fragment ion at m/z 132. For the unmethylated analogue, the molecular ion peak is observed at m/z 245.[1][2] |
| 3-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine | C₇H₆BrN₃ | 212.05 g/mol | The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular ion peaks would be at m/z 211 and 213. Loss of the bromine atom would result in a fragment ion at m/z 132. |
Conclusion
The substitution of iodine with bromine at the 3-position of the 5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold induces subtle yet distinct changes in the spectroscopic properties of the molecule. In ¹H NMR, the primary difference will be in the precise chemical shifts of the aromatic protons due to the differing electronic effects of the halogens. The most significant and readily identifiable difference is expected in the ¹³C NMR spectrum, where the carbon directly attached to the halogen will exhibit a notable upfield shift in the iodo-analogue due to the heavy atom effect. In mass spectrometry, the iodo-compound will show a single molecular ion peak with a potential loss of 127 amu, while the bromo-compound will be readily identified by its characteristic isotopic doublet for the molecular ion. This guide provides a foundational understanding for researchers to confidently identify and differentiate between these two important synthetic intermediates.
References
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural resemblance to purine bases allows it to effectively compete for the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted cancer therapies.[3] The 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine core, in particular, offers a versatile platform for further functionalization, with the iodo group at the 3-position serving as a convenient handle for cross-coupling reactions to introduce diverse chemical moieties.
However, the journey from a potent inhibitor to a successful drug is contingent on a favorable absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's "drug-likeness" is a critical determinant of its ultimate clinical viability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the drug-likeness of novel this compound derivatives. We will delve into both predictive in silico methods and definitive experimental assays, offering a balanced approach to de-risk and advance promising candidates.
The Initial In Silico Triage: Predicting Drug-Likeness
Before embarking on extensive and resource-intensive chemical synthesis and biological testing, a preliminary assessment of a molecule's drug-like properties through computational methods is an indispensable first step.[4] These in silico tools provide a rapid and cost-effective means to flag potential liabilities and guide the design of derivatives with a higher probability of success.
One of the most widely adopted frameworks for predicting oral bioavailability is Lipinski's Rule of Five.[5] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Let's consider the parent scaffold, this compound, and a hypothetical derivative, Derivative A (where the iodo group is replaced by a 4-methoxyphenylamino group), to illustrate the application of these rules. We can utilize free and accessible web-based tools like SwissADME for these predictions.[5]
Table 1: In Silico Prediction of Drug-Like Properties for this compound Derivatives
| Parameter | This compound (Parent Scaffold) | Derivative A (Hypothetical) | Lipinski's Rule of Five Guideline |
| Molecular Formula | C₇H₆IN₃ | C₁₄H₁₄N₄O | - |
| Molecular Weight ( g/mol ) | 259.05 | 254.29 | ≤ 500 |
| cLogP | 1.85 | 2.90 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 4 | ≤ 10 |
| Lipinski Violations | 0 | 0 | < 2 |
| Topological Polar Surface Area (TPSA) (Ų) | 53.84 | 77.92 | < 140 |
| Predicted Aqueous Solubility (LogS) | -2.81 | -3.50 | > -6 |
Data is hypothetical and for illustrative purposes. Actual values should be calculated using appropriate software.
From this initial in silico screen, both the parent scaffold and the hypothetical Derivative A appear to have favorable drug-like properties with no violations of Lipinski's Rule of Five. The topological polar surface area (TPSA), another important predictor of cell permeability, is also within the acceptable range for both compounds. The predicted aqueous solubility (LogS) suggests that both compounds are likely to have moderate to low solubility.
While these computational predictions are invaluable for initial screening, they are not a substitute for experimental validation. The true test of a compound's drug-likeness lies in its performance in robust, well-designed laboratory assays.
Experimental Validation: From Prediction to Practice
The following section details the step-by-step methodologies for key experimental assays to determine the physicochemical and pharmacokinetic properties of your this compound derivatives.
Diagram: Workflow for Assessing Drug-Likeness
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block used in synthetic chemistry, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols for iodinated and pyridine-based heterocyclic compounds. The causality behind each recommendation is explained to ensure a self-validating and trustworthy safety system in your laboratory.
Compound Identification and Hazard Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an organic compound whose hazards are derived from both its heterocyclic pyridine-like core and its iodo-substituent.
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1630907-17-3 | [1][2] |
| Molecular Formula | C7H6IN3 | [1][2][3] |
| Molecular Weight | 259.05 g/mol | [1][2][3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [2] |
| GHS Precautionary Statements | P261, P280, P301+P310, P302+P334, P303+P351+P338 | [2][4] |
The hazard profile indicates that this compound is toxic upon ingestion or inhalation and can cause significant irritation to the skin and eyes[2]. The pyridine-like structure suggests potential volatility and a strong, unpleasant odor, while the iodine content requires specific disposal considerations to prevent environmental contamination[5][6].
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Prior to initiating any disposal procedure, establishing a safe working environment is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood. This is non-negotiable and serves as the primary defense against inhaling harmful vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes[5]. Standard safety glasses are insufficient.
-
Hand Protection: Use gloves made of nitrile or neoprene[5]. Latex gloves are not recommended due to their poor resistance to many organic solvents and pyridine-based compounds. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact[5][7].
-
Respiratory Protection: While a fume hood is the primary control, if there is any risk of vapor generation outside of this controlled environment, a respirator may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing[7].
Step-by-Step Disposal Procedure
The disposal of this compound is managed by treating it as a hazardous chemical waste. Never dispose of this compound or its containers in standard trash or down the sanitary sewer system, as this can damage the environment and aquatic life[6][8].
Step 1: Waste Segregation
-
Isolate the Waste: Collect pure this compound and any solutions containing it separately. This includes contaminated materials like pipette tips, absorbent pads, and weighing papers.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Crucially, never mix iodinated compounds with bleach, as this can generate toxic fumes[9]. Also, avoid mixing with strong oxidizers or acids, which are incompatible with pyridine derivatives[7].
Step 2: Containerization
-
Select a Compatible Container: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate[10].
-
Contain Contaminated Solids: Place any contaminated disposable labware (gloves, wipes, etc.) into a separate, clearly labeled, sealed plastic bag or container for solid chemical waste[7].
Step 3: Labeling
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a completed hazardous waste label.
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total volume/mass
-
All relevant hazard information (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Step 4: Temporary On-Site Storage
-
Store Safely: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation[7][11].
-
Ensure Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Maintain Segregation: Store the container away from incompatible materials, direct sunlight, and any sources of ignition[7].
Step 5: Final Disposal
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the EHS department or submitting a chemical collection request[7].
-
Use a Licensed Service: Waste will be collected by trained EHS personnel or a licensed hazardous waste disposal contractor for transport to a permitted treatment, storage, and disposal facility[6].
Spill Management
Accidental spills require immediate and effective action to mitigate exposure and environmental contamination.
-
Small Spills (manageable within 10-15 minutes by trained personnel):
-
Ensure appropriate PPE is worn[7].
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[10][7]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable container for disposal as hazardous waste[7][12].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your supervisor.
-
-
Large Spills:
-
Immediately evacuate the area.
-
Alert others and secure the entrance to the lab.
-
Contact your institution's EHS or emergency response team immediately[7].
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. achmem.com [achmem.com]
- 3. This compound CAS#: 1630907-17-3 [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nj.gov [nj.gov]
- 9. case.edu [case.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. thermofishersci.in [thermofishersci.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
